KRAS G12C inhibitor 44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H36ClFN6O2 |
|---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |
InChI Key |
LTBOVTGFAXPDLV-CYYCZYJVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
Foundational & Exploratory
KRAS G12C inhibitor 44 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of KRAS G12C Inhibitors
For decades, the KRAS oncogene was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a novel binding pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies. This guide provides a detailed overview of the mechanism of action of these inhibitors, focusing on their interaction with the KRAS G12C protein and the subsequent effects on downstream signaling pathways.
Core Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, KRAS promotes cell growth, proliferation, and survival by activating downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] The G12C mutation, a glycine to cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the protein in the active, GTP-bound state and consequently, uncontrolled cell signaling.[1]
KRAS G12C inhibitors are covalent inhibitors that selectively and irreversibly bind to the mutant cysteine residue at position 12.[3] This covalent modification occurs within a pocket located in the switch-II region of the protein, which is accessible only in the inactive, GDP-bound conformation.[4] By binding to this pocket, the inhibitors lock the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[4]
Signaling Pathways Affected
The primary consequence of KRAS G12C inhibition is the suppression of the MAPK signaling pathway.[4] This is observed through a decrease in the phosphorylation of downstream effectors such as MEK and ERK.[4] While the impact on the MAPK pathway is consistently observed, the effect on the PI3K-AKT pathway can be more variable across different cancer cell lines.[4]
Quantitative Data Summary
The potency of KRAS G12C inhibitors is evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative inhibitors.
Table 1: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Cell Viability | 35 | [5] |
| NCI-H23 (NSCLC) | Cell Viability | 44 | [5] | |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability | 5 | [5] |
| NCI-H358 (NSCLC) | Cell Viability | 14 | [5] | |
| Divarasib (GDC-6036) | Various KRAS G12C+ | Cell Viability | More potent than sotorasib and adagrasib | [6] |
| JDQ443 | Various KRAS G12C+ | Antiproliferative | Potent and selective | [7] |
Table 2: In Vivo Efficacy
| Inhibitor | Tumor Model | Efficacy Metric | Outcome | Reference |
| Sotorasib (AMG 510) | KRAS G12C Xenografts | Tumor Regression | Observed | [8] |
| Adagrasib (MRTX849) | 26 PDX & CDX models | Tumor Regression | 65% (17 of 26) showed regression | [9] |
| Divarasib (GDC-6036) | KRAS G12C+ Xenografts | Tumor Growth Inhibition | Complete inhibition | [6] |
| JDQ443 | In vivo models | Antitumor Activity | Potent monotherapy and combination activity | [7] |
Key Experimental Protocols
The characterization of KRAS G12C inhibitors involves a suite of biochemical and cell-based assays.
Biochemical Assays
-
KRAS G12C Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.[5]
-
Mass Spectrometry-based Covalent Modification Assay: This method directly quantifies the extent and rate of covalent bond formation between the inhibitor and the cysteine-12 residue of the KRAS G12C protein.
Cell-Based Assays
-
Cell Viability and Proliferation Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the concentration-dependent effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cell lines.[10]
-
Western Blotting for Phospho-protein Levels: This technique is used to assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.
-
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models: These models are crucial for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of the inhibitors in a living organism. Tumor growth is monitored over time in response to treatment.[10]
Conclusion
The development of covalent KRAS G12C inhibitors represents a significant breakthrough in oncology, providing a targeted therapeutic option for patients with tumors harboring this specific mutation. The core mechanism of these inhibitors relies on their ability to irreversibly bind to the mutant cysteine residue, locking the oncoprotein in an inactive state and thereby inhibiting downstream pro-proliferative signaling pathways. Ongoing research continues to refine these inhibitors and explore combination strategies to overcome resistance and improve patient outcomes.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
An In-depth Technical Guide to the Binding Kinetics of Pyrazole-Based KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding kinetics of a novel class of pyrazole-based covalent inhibitors targeting the KRAS G12C oncoprotein. The information presented is synthesized from key research publications and is intended to provide a comprehensive resource for professionals in the field of cancer drug discovery.
Core Concept: Covalent Inhibition of KRAS G12C
The KRAS protein is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, in which a glycine residue at position 12 is replaced by a cysteine, is a common driver of various cancers. This mutation introduces a reactive thiol group that can be exploited by covalent inhibitors. These inhibitors typically form an irreversible bond with the cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby inhibiting the oncogenic signaling cascade.
Quantitative Binding Kinetics of Pyrazole-Based Inhibitors
The potency of covalent inhibitors is best described by the second-order rate constant, kinact/KI, which reflects the efficiency of covalent bond formation. The following table summarizes the binding kinetics for a series of pyrazole-based KRAS G12C inhibitors, including the inactive a(S)-isomer, compound 44. Data is derived from a kinetic mass spectrometry-based assay.
| Compound | kinact/KI (mM-1s-1) | pERK IC50 (nM, NCI-H358 cells) |
| 16 | 10-fold improvement over 15 | 40 |
| 21 (JDQ443) | High | 20 |
| 44 (inactive a(S)-isomer of 21) | <0.2 | - |
| 15 | - | - |
| 13 | 3-fold reduced from parent | - |
| 14 | 50-fold decreased from parent | - |
Experimental Protocols
Kinetic Mass Spectrometry-Based Assay for kinact/KI Determination
This assay quantitatively determines the rate of covalent modification of KRAS G12C by an inhibitor.
a. Protein Preparation: Recombinant human KRAS G12C (amino acids 2-185) is expressed in E. coli and purified. The protein is maintained in a GDP-bound state in an appropriate buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
b. Reaction Conditions:
-
A solution of KRAS G12C protein (e.g., 1 µM) is pre-incubated at a controlled temperature (e.g., 23 °C).
-
The inhibitor, dissolved in DMSO, is added to the protein solution at various concentrations.
-
The reaction is allowed to proceed for a defined time course, with aliquots being taken at multiple time points.
-
The reaction in each aliquot is quenched by adding an excess of a quenching solution (e.g., 0.4% trifluoroacetic acid in acetonitrile).
c. Mass Spectrometry Analysis:
-
The quenched samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The intact mass of the unmodified and inhibitor-modified KRAS G12C protein is measured.
-
The percentage of modified protein at each time point is calculated from the relative signal intensities of the two species.
d. Data Analysis: The observed rate of inactivation (kobs) for each inhibitor concentration is determined by fitting the percentage of modified protein versus time to a single exponential equation. The kinact/KI value is then calculated by plotting kobs against the inhibitor concentration and fitting the data to the appropriate kinetic model for irreversible inhibition.
Cellular pERK Inhibition Assay
This assay assesses the ability of an inhibitor to block the KRAS signaling pathway in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
a. Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
b. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a serial dilution of the inhibitor for a specified period (e.g., 1-24 hours).
c. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed and lysed to extract total protein.
-
The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
d. Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
A loading control antibody (e.g., anti-vinculin or anti-GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
e. Data Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the pERK and total ERK bands is quantified.
-
The pERK signal is normalized to the total ERK signal and the loading control.
-
The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of pERK, is calculated by plotting the normalized pERK levels against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
KRAS G12C Downstream Signaling Pathway
Biophysical Characterization of KRAS G12C Inhibitor 44 (A Representative Example: Adagrasib)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical characterization of a representative KRAS G12C inhibitor, Adagrasib (MRTX849), referred to herein as "Inhibitor 44." The document details the key quantitative data, experimental protocols, and signaling pathways relevant to the mechanism of action of this class of covalent inhibitors.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[2][3]
Adagrasib is a potent and selective covalent inhibitor of KRAS G12C. It functions by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.[4] This covalent modification prevents the protein from cycling to its active GTP-bound state, thereby inhibiting downstream signaling.[4]
Quantitative Biophysical and Cellular Data
The biophysical and cellular characterization of Adagrasib provides quantitative insights into its binding affinity, kinetics, and cellular potency.
Table 1: Biophysical and Kinetic Parameters for Adagrasib Binding to KRAS
| Parameter | Value | Method | Target | Reference |
| KD | 0.78 ± 0.05 µM | Surface Plasmon Resonance (SPR) | KRAS (Wild-Type) | [2] |
| KI | 3.7 ± 0.5 μM | LC-MS/MS | KRAS G12C | |
| kinact | 0.13 ± 0.01 s⁻¹ | LC-MS/MS | KRAS G12C | |
| kinact/KI | 35,000 M⁻¹s⁻¹ | LC-MS/MS | KRAS G12C |
Note: KD represents the equilibrium dissociation constant for the initial non-covalent interaction. KI is the inhibitor constant for the non-covalent binding step, and kinact is the rate of covalent inactivation.
Table 2: Cellular Potency of Adagrasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Format | Reference |
| MIA PaCa-2 | Pancreatic | 4.7 | 2D | [4] |
| H358 | NSCLC | 10 - 973 | 2D | [5] |
| H2122 | NSCLC | < 30 | 2D | [1] |
| SW1573 | NSCLC | > 4000 | 2D | [1] |
| H1373 | NSCLC | 10 - 973 | 2D | [5] |
| H2030 | NSCLC | 10 - 973 | 2D | [5] |
| KYSE-410 | Esophageal | 10 - 973 | 2D | [5] |
Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability.
Signaling Pathways and Experimental Workflows
Visual representations of the KRAS signaling pathway and the experimental workflows for biophysical characterization are provided below.
KRAS G12C Signaling Pathway and Inhibition by Adagrasib.
Workflow for Surface Plasmon Resonance (SPR) Analysis.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Covalent Binding Kinetics
This protocol is adapted from methodologies for characterizing covalent inhibitors.
Objective: To determine the association rate constant (kon), dissociation rate constant (koff) for the initial non-covalent binding, and the inactivation rate constant (kinact) for the covalent bond formation between Adagrasib and KRAS G12C.
Materials:
-
Biacore instrument (e.g., Biacore T200 or similar)
-
Sensor Chip CM5
-
Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human KRAS G12C protein (GDP-bound)
-
Adagrasib (Inhibitor 44)
-
SPR running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization buffer (10 mM sodium acetate, pH 5.0)
Procedure:
-
Protein Immobilization:
-
Equilibrate the system with SPR running buffer.
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject recombinant KRAS G12C (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000-10000 RU.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Kinetic Analysis (Single-Cycle Kinetics):
-
Prepare a dilution series of Adagrasib in SPR running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Perform a single-cycle kinetics experiment by sequentially injecting the Adagrasib concentrations over the KRAS G12C and reference surfaces, starting from the lowest concentration.
-
Use a contact time of 120 seconds for each injection, followed by a dissociation phase of 300 seconds with running buffer.
-
Due to the covalent nature of the interaction, the surface will not fully regenerate.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a two-state covalent binding model (Langmuir with covalent reaction) to determine kon, koff, and kinact.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol provides a general framework for determining the thermodynamic parameters of the Adagrasib-KRAS G12C interaction.
Objective: To determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the initial non-covalent interaction between Adagrasib and KRAS G12C.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar)
-
Recombinant human KRAS G12C protein (GDP-bound)
-
Adagrasib (Inhibitor 44)
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze the KRAS G12C protein extensively against the ITC buffer.
-
Dissolve Adagrasib in the final dialysis buffer to ensure a perfect buffer match.
-
Degas all solutions prior to use.
-
Determine the accurate concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the sample cell with KRAS G12C protein at a concentration of approximately 10-20 µM.
-
Load the syringe with Adagrasib at a concentration 10-15 times higher than the protein concentration (e.g., 150-300 µM).
-
Set the experiment temperature to 25°C.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution by performing a control experiment titrating Adagrasib into the buffer alone.
-
Fit the corrected data to a one-site binding model to determine the KD, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Cell Viability Assay for IC₅₀ Determination
Objective: To determine the concentration of Adagrasib that inhibits 50% of cell viability (IC₅₀) in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Adagrasib (Inhibitor 44)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Adagrasib in complete culture medium (e.g., from 1 nM to 10 µM).
-
Treat the cells with the different concentrations of Adagrasib and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control.
-
Plot the normalized data against the logarithm of the Adagrasib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The biophysical and cellular characterization of Adagrasib, a representative KRAS G12C inhibitor, provides a detailed understanding of its mechanism of action. The quantitative data from SPR, ITC, and cellular assays are crucial for evaluating its potency and guiding further drug development efforts. The experimental protocols outlined in this guide offer a framework for researchers to perform similar characterizations of novel KRAS G12C inhibitors. The continued investigation into the biophysical properties of these inhibitors will be instrumental in developing more effective therapies for KRAS G12C-driven cancers.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Structural Analysis of the KRAS G12C Inhibitor Complex: A Technical Guide
Disclaimer: The specific designation "inhibitor 44" is not prominently found in the reviewed literature. This guide will focus on the well-characterized and clinically relevant KRAS G12C inhibitor Adagrasib (MRTX849) as a representative example to provide a comprehensive structural and functional analysis. The principles and methodologies described are broadly applicable to the study of other covalent KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This mutation, which substitutes a glycine with a cysteine at codon 12, has paved the way for the development of targeted covalent inhibitors that trap the KRAS protein in its inactive, GDP-bound state.[4] This guide provides an in-depth technical overview of the structural analysis of the KRAS G12C protein in complex with the inhibitor Adagrasib (MRTX849).
The KRAS Signaling Pathway and Mechanism of Inhibition
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[5] The G12C mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS and constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which drive tumorigenesis.[5][6]
Adagrasib and other similar KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue (Cys12) in the Switch-II pocket of the protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for Adagrasib (MRTX849) from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line | Assay |
| IC50 | 4.7 nM | MIA PaCa-2 | Cell Proliferation |
| IC50 | 14 nM | NCI-H358 | Cell Proliferation |
| Selectivity | >1000-fold | Kinase Panel | Kinase Inhibition |
Data compiled from multiple sources.[6]
Table 2: Kinetic Parameters of Covalent Modification
| Parameter | Value | Method |
| kinact/KI | 35 mM-1s-1 | LC-MS |
kinact/KI represents the efficiency of covalent bond formation.
Structural Analysis of the KRAS G12C-Adagrasib Complex
The crystal structure of KRAS G12C in complex with Adagrasib (PDB ID: 6UT0) reveals the detailed molecular interactions that underpin its inhibitory activity. Adagrasib binds to a cryptic pocket located beneath the Switch II region, which is only accessible in the GDP-bound state.
Key Structural Features:
-
Covalent Bond: The acrylamide warhead of Adagrasib forms an irreversible covalent bond with the sulfhydryl group of the Cys12 residue.
-
Switch II Pocket Occupancy: The inhibitor occupies the Switch-II pocket, sterically hindering the conformational changes required for GTP binding and activation.
-
Hydrogen Bonds: The molecule forms several hydrogen bonds with residues in the binding pocket, including His95, which is unique to KRAS and contributes to the inhibitor's selectivity.
-
Conformational Locking: By binding to this pocket and forming a covalent adduct, Adagrasib effectively locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins like RAF.[6]
Experimental Protocols
This section outlines the general methodologies employed for the structural and functional characterization of KRAS G12C inhibitors.
X-ray Crystallography
The determination of the three-dimensional structure of the KRAS G12C-inhibitor complex is crucial for understanding its mechanism of action and for structure-based drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of KRAS G12C Inhibitor 44: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting the KRAS G12C mutant protein represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. This technical guide provides an in-depth exploration of the discovery and synthesis of a potent and orally active KRAS G12C inhibitor, designated as inhibitor 44 (also known as compound 54). This document details the available biological data, outlines relevant experimental protocols, and visualizes the underlying scientific principles.
Introduction to KRAS G12C and its Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation, survival, and differentiation. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors can form an irreversible bond with the thiol group of this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling cascade. Inhibitor 44 is a novel spirocyclic tetrahydroquinazoline derivative designed to exploit this mechanism.
Quantitative Biological Data
The following table summarizes the reported in vitro efficacy of KRAS G12C inhibitor 44 in cancer cell lines harboring the KRAS G12C mutation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Inhibitor 44 (Compound 54) | MIA PaCa-2 | Pancreatic Cancer | 0.016 | [1] |
| Inhibitor 44 (Compound 54) | H358 | Non-Small Cell Lung Cancer | 0.028 | [1] |
Synthesis of this compound
While the specific, step-by-step synthesis of inhibitor 44 is detailed within the patent literature (WO2021139748A1), a generalizable synthetic approach for this class of spirocyclic tetrahydroquinazoline inhibitors involves a multi-step process. Key steps typically include the formation of the core heterocyclic structure, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis culminates in the attachment of a reactive moiety, such as an acrylamide group, which is essential for the covalent interaction with the cysteine residue of KRAS G12C.
Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the characterization of KRAS G12C inhibitors. While the exact protocols used for inhibitor 44 are proprietary, the following represent industry-standard procedures.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
Guanosine-5'-[γ-thio]triphosphate (GTPγS, a non-hydrolyzable GTP analog)
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
Test compound (Inhibitor 44)
Procedure:
-
Pre-incubate KRAS G12C protein with BODIPY-FL-GDP to form the fluorescent complex.
-
Add the test compound at various concentrations to the KRAS G12C/BODIPY-FL-GDP complex and incubate.
-
Initiate the nucleotide exchange reaction by adding a mixture of GTPγS and SOS1.
-
Monitor the decrease in fluorescence over time using a plate reader. The binding of the inhibitor to KRAS G12C will prevent the displacement of BODIPY-FL-GDP by GTPγS, resulting in a stable fluorescent signal.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange activity.
Cell-Based Assay: Cell Viability (MTS Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, H358)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (Inhibitor 44)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add a mixture of MTS and PMS solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Assay: Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cell line (e.g., H358)
-
Test compound (Inhibitor 44) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS G12C signaling pathway and a typical workflow for inhibitor characterization.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: Typical Drug Discovery Workflow for a KRAS G12C Inhibitor.
Conclusion
This compound represents a promising addition to the growing arsenal of targeted therapies against KRAS-mutant cancers. Its potent in vitro activity underscores the potential of the spirocyclic tetrahydroquinazoline scaffold. The methodologies and conceptual frameworks presented in this guide provide a comprehensive overview for researchers and professionals engaged in the ongoing effort to develop novel and effective treatments for patients with KRAS G12C-driven malignancies. Further preclinical and clinical investigation will be crucial to fully elucidate the therapeutic potential of this and other next-generation KRAS G12C inhibitors.
References
A Technical Guide to KRAS G12C Inhibitor Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement and validation of KRAS G12C inhibitors. While the focus is on the well-characterized covalent inhibitor MRTX849 (adagrasib), the principles and protocols described herein are broadly applicable to other inhibitors targeting the same mutant protein.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving tumorigenesis.[3][5]
KRAS G12C inhibitors are a class of targeted therapies that exploit the presence of the mutant cysteine. These inhibitors act by irreversibly binding to the switch II pocket of KRAS G12C in its inactive, GDP-bound state.[1][6][7] This covalent modification prevents the exchange of GDP for GTP, thereby blocking KRAS activation and subsequent downstream signaling.[6][7][8]
Target Engagement and Validation: Key Concepts
Target engagement refers to the direct binding of a drug to its intended molecular target within a cell or organism. For KRAS G12C inhibitors, this is the covalent modification of the Cys12 residue. Target validation involves demonstrating that inhibiting the target leads to the desired pharmacological effect, such as the inhibition of downstream signaling pathways and ultimately, anti-tumor activity.
A robust assessment of target engagement and validation is crucial for the preclinical and clinical development of KRAS G12C inhibitors. It helps in demonstrating the mechanism of action, guiding dose selection, understanding pharmacodynamics, and exploring potential resistance mechanisms.[6][7]
Quantitative Analysis of Target Engagement and Downstream Signaling
The following tables summarize key quantitative data for the KRAS G12C inhibitor MRTX849, providing insights into its potency and effects on cellular signaling.
| Parameter | Value | Assay Condition | Reference |
| kinact | 0.13 ± 0.01 s–1 | Biochemical assay with KRAS G12C protein | [1] |
| KI | 3.7 ± 0.5 μM | Biochemical assay with KRAS G12C protein | [1] |
| kinact/KI | 35 ± 0.3 mM–1 s–1 | Calculated from kinact and KI | [1] |
| pERK IC50 | Single-digit nanomolar | NCI-H358 and MIA PaCa-2 cells (3h incubation) | [2][9] |
| DUSP6 IC50 | Single-digit nanomolar | NCI-H358 and MIA PaCa-2 cells | [9] |
| Cell Viability IC50 (NCI-H358) | 14 nM | 2-D cell culture | [2] |
| Cell Viability IC50 (MIA PaCa-2) | 5 nM | 2-D cell culture | [2] |
Table 1: Biochemical and Cellular Potency of MRTX849.
| Cell Line | Treatment | KRAS G12C Engagement (Treated/Control Ratio) | Reference |
| NCI-H358 | 1 µM MRTX849 | 0.03 | [1] |
| NCI-H358 | 1 µM MRTX849 (3h) | 0.029 | [9] |
| NCI-H358 | 10 µM MRTX849 (3h) | 0.008 | [9] |
Table 2: In-cell Target Engagement of MRTX849.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of KRAS G12C inhibitor activity. Below are protocols for key experiments.
Mass Spectrometry-Based Target Engagement Assay
This method provides a direct and quantitative measurement of the covalent modification of KRAS G12C by an inhibitor.
Objective: To quantify the fraction of inhibitor-bound KRAS G12C in cells or tumor biopsies.
Methodology: Immunoaffinity Enrichment followed by 2D-LC-MS/MS.[6][7]
-
Protein Extraction: Lyse cells or homogenized tumor tissue in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a standard method like the BCA assay.
-
Immunoaffinity Enrichment: Incubate the protein lysate with an anti-RAS antibody (commercially available) coupled to magnetic beads to capture both free and inhibitor-bound KRAS G12C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured KRAS proteins and perform in-solution tryptic digestion to generate peptides.
-
2D-LC-MS/MS Analysis:
-
First Dimension (High-pH Reversed-Phase LC): Separate the peptides based on hydrophobicity.
-
Second Dimension (Low-pH Reversed-Phase LC) coupled to Mass Spectrometry: Further separate the peptides and analyze them using a high-resolution mass spectrometer operating in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) to specifically detect and quantify the peptide containing Cys12 in both its unmodified and inhibitor-modified forms.
-
-
Data Analysis: Calculate the percentage of target engagement by comparing the peak areas of the modified and unmodified Cys12-containing peptides. A sensitivity of 0.08 fmol/μg of total protein can be achieved with this method.[6][7]
Western Blotting for Downstream Signaling Inhibition
This technique is used to assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of key downstream effector proteins.
Objective: To determine the effect of the inhibitor on the phosphorylation of ERK (pERK) and S6 (pS6).
Methodology:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and treat with a dose range of the inhibitor for a specified time (e.g., 3 hours or 24 hours).
-
Protein Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pS6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
Objective: To determine the IC50 value of the inhibitor in KRAS G12C mutant cell lines.
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® which measures ATP levels, or resazurin-based assays) to each well.
-
Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
KRAS G12C signaling pathway and point of inhibitor action.
Workflow for mass spectrometry-based target engagement.
Resistance Mechanisms
Despite the initial efficacy of KRAS G12C inhibitors, resistance can emerge through various mechanisms. Understanding these is critical for developing combination therapies and next-generation inhibitors.
-
Upstream Reactivation: Feedback activation of receptor tyrosine kinases (RTKs) can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS), bypassing the need for KRAS G12C.[4]
-
Downstream Mutations: Acquired mutations in downstream components of the MAPK pathway can render the cells insensitive to KRAS G12C inhibition.
-
Parallel Pathway Activation: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can sustain cell proliferation and survival.[5][10]
-
Altered Nucleotide Cycling: An increased rate of nucleotide exchange can shift the equilibrium towards the active, GTP-bound state of KRAS G12C, to which current inhibitors cannot bind.[8]
Conclusion
The development of covalent KRAS G12C inhibitors represents a significant breakthrough in oncology. A thorough and quantitative assessment of target engagement and validation is indispensable for their successful translation to the clinic. The methodologies and data presented in this guide provide a framework for the robust evaluation of this promising class of targeted therapies. Future work will likely focus on overcoming resistance mechanisms through rational combination strategies and the development of inhibitors that can target the active, GTP-bound state of KRAS G12C.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
The Rise of KRAS G12C Inhibitors: A Deep Dive into Early Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a pivotal moment in oncology. This technical guide delves into the early preclinical data of a novel KRAS G12C inhibitor, JDQ443, providing a comprehensive overview of its in vitro and in vivo activity. Comparative data for other notable KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), are included to offer a broader context for researchers in the field. This document is designed to be a practical resource, complete with detailed experimental protocols and visual representations of key biological and experimental processes.
Core Data Summary
The preclinical characterization of KRAS G12C inhibitors involves a battery of assays to determine their potency, selectivity, and anti-tumor efficacy. The following tables summarize key quantitative data from early preclinical studies of JDQ443, Sotorasib, and Adagrasib.
Table 1: In Vitro Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| JDQ443 | NCI-H358 | Non-Small Cell Lung Cancer | 35 | [1] |
| JDQ443 | MIA PaCa-2 | Pancreatic Cancer | - | - |
| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | 35 | [1] |
| Sotorasib (AMG 510) | NCI-H23 | Non-Small Cell Lung Cancer | 44 | [1] |
| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung Cancer | 14 | [1] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 5 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| JDQ443 | KRAS G12C-mutated CDX and PDX | Not Specified | Significant antitumor efficacy | [2][3] |
| Adagrasib (MRTX849) | H358 xenografts | 10, 30, 100 mg/kg (single dose) | Dose-dependent KRAS modification and pathway inhibition | [4] |
| Adagrasib (MRTX849) | Multiple CDX and PDX models | Not Specified | Pronounced tumor regression in 17 of 26 models (65%) | [4] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and standard laboratory workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[2][3][4]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cancer cells or patient tumor fragments
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
CDX: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
PDX: Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2). When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor (e.g., by oral gavage) daily at the desired dose(s). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue or cells.[9][10] It is commonly used to assess the modulation of signaling pathways, such as the phosphorylation of ERK, a downstream effector of KRAS.
Materials:
-
Cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer.[11] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to compare protein levels between samples.
This guide provides a foundational understanding of the preclinical evaluation of KRAS G12C inhibitors. The provided data, diagrams, and protocols are intended to aid researchers in their efforts to develop novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. cusabio.com [cusabio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
The Cellular Impact of Covalent KRAS G12C Inhibitors on Signaling Pathways: A Technical Overview
Disclaimer: This document provides a detailed overview of the cellular effects of covalent KRAS G12C inhibitors on key signaling pathways. The specific compound "inhibitor 44" was not identifiable in the public domain literature. Therefore, this guide synthetically represents the established mechanisms of action and cellular consequences of well-characterized covalent KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849), which are considered representative of this therapeutic class.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a focal point for targeted therapy development due to the unique chemical properties of the cysteine residue. Covalent KRAS G12C inhibitors have emerged as a groundbreaking class of therapeutics that specifically target this mutant protein, leading to significant clinical responses in various tumor types, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] These inhibitors function by irreversibly binding to the mutant cysteine 12, thereby locking the KRAS protein in an inactive, GDP-bound state.[2][3] This action prevents the subsequent activation of downstream pro-proliferative and survival signaling pathways. This technical guide provides an in-depth analysis of the cellular effects of these inhibitors, with a focus on their modulation of critical signaling cascades, mechanisms of adaptive resistance, and the experimental methodologies used for their characterization.
Mechanism of Action and Impact on Core Signaling Pathways
KRAS, a small GTPase, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream effector pathways.[2] Covalent KRAS G12C inhibitors are designed to bind to the mutant cysteine residue, which is accessible in the GDP-bound state, trapping the oncoprotein in its inactive conformation.[3][4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Constitutively active KRAS G12C leads to the continuous activation of this pathway.
KRAS G12C inhibitors effectively suppress the MAPK pathway by preventing the activation of RAF, MEK, and ERK.[6][7] This is typically observed as a rapid and pronounced decrease in the phosphorylation of MEK and ERK (p-MEK and p-ERK) following inhibitor treatment.[6] The inhibition of this pathway is a primary driver of the anti-proliferative effects of these drugs.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade downstream of KRAS that governs cell growth, metabolism, and survival.[8] While KRAS is a known activator of PI3K, the effect of KRAS G12C inhibitors on this pathway can be more varied and context-dependent compared to the MAPK pathway.[9]
In some cellular models, KRAS G12C inhibition leads to a reduction in the phosphorylation of AKT (p-AKT) and downstream mTOR effectors like S6 kinase (S6K).[10] However, in many cases, the PI3K pathway is not solely dependent on mutant KRAS for its activation and can be maintained by other inputs, such as receptor tyrosine kinases (RTKs). This can lead to incomplete inhibition of the PI3K/AKT pathway and contribute to drug resistance.[10][11]
Adaptive Resistance to KRAS G12C Inhibition
A significant challenge in the clinical application of KRAS G12C inhibitors is the development of adaptive resistance. Cancer cells can employ several mechanisms to bypass the inhibitory effects of these drugs, often leading to the reactivation of downstream signaling.
Feedback Reactivation of Upstream Signaling
One of the most prominent mechanisms of adaptive resistance is the feedback reactivation of upstream signaling molecules, particularly RTKs such as EGFR and FGFR.[6][12] Inhibition of the MAPK pathway by KRAS G12C inhibitors can relieve a negative feedback loop that normally suppresses RTK signaling.[6] The subsequent activation of RTKs can then reactivate wild-type RAS isoforms (HRAS and NRAS) or directly stimulate the PI3K/AKT pathway, thereby circumventing the blockade of mutant KRAS G12C.[9]
The protein tyrosine phosphatase SHP2 and the guanine nucleotide exchange factor SOS1 are key mediators in this feedback loop, relaying signals from activated RTKs to RAS.[8] Combination therapies targeting SHP2 or SOS1 along with KRAS G12C have shown promise in overcoming this resistance mechanism.[13]
Quantitative Data on Cellular Effects
The following tables summarize representative quantitative data on the cellular effects of KRAS G12C inhibitors from various preclinical studies.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | Sotorasib (AMG510) | 35 | |
| NCI-H23 | NSCLC | Sotorasib (AMG510) | 44 | |
| MIA PaCa-2 | Pancreatic | Adagrasib (MRTX849) | 5 | |
| NCI-H358 | NSCLC | Adagrasib (MRTX849) | 14 |
Table 2: Effects on Downstream Signaling Pathway Phosphorylation
| Cell Line | Inhibitor | Treatment | p-ERK Reduction (%) | p-AKT Reduction (%) | Reference |
| NCI-H358 | ARS-1620 | 1 µM | > 90 | ~ 20-30 | |
| MIA PaCa-2 | MRTX849 | 100 nM | > 90 | Minimal | [3] |
| H2122 | ARS-1620 | 1 µM | > 80 | ~ 40 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cellular effects of KRAS G12C inhibitors. Below are outlines of key experimental protocols.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (active) forms, in cell lysates.
Protocol Steps:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with the KRAS G12C inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
Cell Viability Assay
These assays are used to determine the effect of the inhibitor on cell proliferation and survival.
Protocol Steps (using a reagent like CellTiter-Glo®):
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
KRAS Activity Assay (GTP-bound KRAS Pulldown)
This assay measures the amount of active, GTP-bound KRAS in cells.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor and lyse them in a buffer that preserves the GTP-bound state of RAS.
-
Pulldown: Incubate the cell lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1) coupled to glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down KRAS by Western blotting using a KRAS-specific antibody.
-
Analysis: Compare the amount of active KRAS in inhibitor-treated cells to that in control cells.
Conclusion
Covalent KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their primary mechanism of action involves the direct inhibition of the mutant KRAS protein, leading to the profound suppression of the MAPK signaling pathway and, to a lesser extent, the PI3K/AKT pathway. However, the emergence of adaptive resistance, often through the reactivation of upstream RTK signaling, poses a clinical challenge. A thorough understanding of these cellular effects and resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of more effective KRAS-targeted therapies and rational combination strategies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Biochemical characterization of the interaction between KRAS and Argonaute 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. m.youtube.com [m.youtube.com]
The Selectivity Profile of KRAS G12C Inhibitor 44: An In-Depth Technical Guide
for Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. This guide focuses on the selectivity profile of a specific covalent inhibitor, KRAS G12C inhibitor 44 (also referred to as compound 54 in some literature), against other RAS isoforms. Understanding this selectivity is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.
Core Data Summary
This compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation. While extensive head-to-head selectivity data against other RAS isoforms for this specific inhibitor is limited in publicly accessible literature, we can infer its likely selectivity profile based on its mechanism of action and data from structurally related compounds. Covalent KRAS G12C inhibitors are designed to specifically bind to the mutant cysteine residue at position 12, a feature absent in wild-type KRAS and other RAS isoforms like HRAS and NRAS. This inherent mechanism confers a high degree of selectivity.
Table 1: Cellular Anti-Proliferation Data for this compound
| Cell Line | KRAS Mutation Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 0.016[1][2] |
| H358 | G12C | 0.028[1][2] |
Signaling Pathways and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in key signaling pathways regulating cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling. The primary signaling cascades activated by oncogenic KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
This compound, as a covalent inhibitor, binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the engagement of downstream effector proteins, thereby inhibiting the aberrant signaling that drives tumor growth.
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 44.
Experimental Protocols
Detailed experimental protocols for determining the selectivity of KRAS G12C inhibitors typically involve both biochemical and cellular assays. The following are representative methodologies.
1. Biochemical Assays for RAS Isoform Selectivity
-
Objective: To determine the direct inhibitory activity of the compound against different RAS isoforms (KRAS G12C, wild-type KRAS, HRAS, NRAS).
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Protein Expression and Purification: Recombinant human KRAS G12C, KRAS WT, HRAS, and NRAS proteins are expressed in E. coli and purified.
-
Assay Principle: The assay measures the disruption of the interaction between the RAS protein and a binding partner (e.g., a RAF-RBD domain) in the presence of the inhibitor.
-
Procedure:
-
A biotinylated RAS protein is pre-incubated with the inhibitor at various concentrations.
-
A fluorescently labeled (e.g., Europium cryptate) RAF-RBD domain and a fluorescent acceptor (e.g., allophycocyanin-labeled streptavidin) are added.
-
The mixture is incubated to allow for binding.
-
The TR-FRET signal is measured. A decrease in signal indicates inhibition of the RAS-RAF interaction.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a typical TR-FRET based biochemical selectivity assay.
2. Cellular Assays for Isoform Selectivity
-
Objective: To assess the inhibitor's effect on RAS signaling in a cellular context, comparing cell lines with different RAS mutations.
-
Method: Western Blot Analysis of Downstream Signaling
-
Cell Culture: Culture various cancer cell lines, including those with KRAS G12C (e.g., H358), wild-type KRAS (e.g., A549), HRAS mutations, and NRAS mutations.
-
Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Lysate Preparation: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, as well as phosphorylated AKT (p-AKT) and total AKT.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities. A selective inhibitor should decrease the levels of p-ERK and p-AKT only in the KRAS G12C mutant cell line.
-
Caption: Workflow for assessing cellular selectivity via Western Blot.
Conclusion
This compound is a potent agent against cancer cells harboring the KRAS G12C mutation. While specific quantitative data on its selectivity against other RAS isoforms is not extensively published, its covalent mechanism of action strongly suggests a high degree of selectivity for the G12C mutant. The experimental protocols outlined above provide a framework for the rigorous evaluation of this selectivity profile, which is a critical step in the preclinical and clinical development of this and other targeted cancer therapies. Further studies are warranted to fully characterize the selectivity of inhibitor 44 and its potential for therapeutic application.
References
A Technical Guide to the Foundational Research on Novel KRAS G12C Covalent Inhibitors
Introduction
For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As a member of the RAS superfamily of small GTPases, KRAS functions as a critical molecular switch in signaling pathways that regulate cell growth, proliferation, and survival.[3] Mutations in the KRAS gene are among the most common in human cancers, present in approximately 85% of RAS-driven malignancies, including a high prevalence in pancreatic, colorectal, and lung cancers.[4][5]
The KRAS protein cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[6][7] Oncogenic mutations, frequently occurring at codon 12, impair the ability of KRAS to hydrolyze GTP back to GDP, locking the protein in a constitutively active "ON" state.[6] This leads to aberrant, continuous activation of downstream pro-proliferative signaling pathways.[3]
A breakthrough in targeting this notorious oncoprotein came with the development of inhibitors specifically for the KRAS G12C mutation, where glycine is substituted by cysteine.[4] This mutation is present in approximately 13% of non-small cell lung adenocarcinomas (NSCLC), 3% of colorectal adenocarcinomas, and 1% of pancreatic adenocarcinomas.[8][9] The presence of a nucleophilic cysteine residue enabled a novel therapeutic strategy: targeted covalent inhibition.[3][10] This guide provides an in-depth overview of the foundational research, key experimental methodologies, and core data that led to the successful development of the first generation of KRAS G12C covalent inhibitors.
Core Mechanism of KRAS G12C Covalent Inhibition
The central principle behind KRAS G12C covalent inhibitors is their ability to irreversibly bind to the mutant cysteine-12 residue.[6] This interaction is highly specific because wild-type KRAS has a glycine at this position and thus lacks the reactive thiol group.
These inhibitors are designed to recognize and bind to a transient, allosteric pocket, known as the Switch-II pocket (S-IIP), which is present only when KRAS G12C is in its inactive, GDP-bound state.[6][8][11] Once non-covalently situated in this pocket, an electrophilic "warhead" on the inhibitor—typically an acrylamide—is positioned to form a covalent bond with the adjacent Cys12.[6][12]
This covalent modification achieves two critical therapeutic effects:
-
Trapping the Inactive State : The inhibitor locks KRAS G12C in the GDP-bound conformation.[2][10][11]
-
Preventing Reactivation : By occupying the S-IIP, the inhibitor prevents the binding of guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for facilitating the exchange of GDP for GTP.[8][11] This blockage of nucleotide exchange is the primary mechanism for suppressing the oncoprotein's activity.[8]
The result is a profound and sustained depletion of the active, GTP-bound form of KRAS G12C, leading to the inhibition of downstream oncogenic signaling.[9]
KRAS Signaling Pathways
KRAS, once activated by binding to GTP, engages multiple downstream effector proteins to drive cell proliferation and survival. The two best-characterized pathways are:
-
MAPK Pathway (RAF-MEK-ERK) : Active KRAS binds to and activates RAF kinases, which in turn triggers a phosphorylation cascade through MEK and then ERK.[8] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.[8] This is considered the primary oncogenic signaling axis for KRAS.
-
PI3K-AKT-mTOR Pathway : KRAS can also directly bind to and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K).[8][13] This leads to the activation of AKT and subsequently mTOR, a key regulator of cell growth, metabolism, and survival.[13]
Inhibition of KRAS G12C is designed to shut down these constitutively active signals, thereby halting tumor cell growth.
Quantitative Data on Foundational KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has progressed from early tool compounds to clinically approved drugs. Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class FDA-approved agents.[2][4] The following tables summarize their key in vitro characteristics compared to the important preclinical compound ARS-1620.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange (TR-FRET) | 8.88 nM | [14][15] |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | 0.0027 µM (2.7 nM) | [16] |
| ARS-1620 | KRAS G12C | Not specified | ~10 µM (reversible affinity) | [6] |
Note: IC50 values can vary based on specific assay conditions. Covalent inhibitors often have complex kinetics, but these values reflect their ability to prevent nucleotide exchange.
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | p-ERK Inhibition (2h) | 1-10 nM | [6] |
| NCI-H358 (KRAS G12C) | Cell Viability | ~0.007 µM (7 nM) | [6] | |
| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | 2 nM | [17] |
| NCI-H358 (KRAS G12C) | Cell Viability | ~0.019 µM (19 nM) | [17] | |
| ARS-1620 | NCI-H358 (KRAS G12C) | p-ERK Inhibition | ~0.1 µM (100 nM) | [9] |
| NCI-H358 (KRAS G12C) | Cell Viability | ~0.3 µM (300 nM) | [9] |
Key Experimental Protocols
The characterization of novel KRAS G12C inhibitors relies on a suite of biochemical, cell-based, and structural assays to determine potency, selectivity, mechanism of action, and binding mode.[14][18]
Biochemical Assays
a) Nucleotide Exchange Assay (TR-FRET/HTRF) This assay is fundamental for measuring an inhibitor's ability to lock KRAS G12C in the GDP-bound state by preventing GEF-mediated nucleotide exchange.[14][19]
-
Principle : The assay measures the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) by unlabeled GTP in the presence of the GEF, SOS1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Homogeneous Time Resolved Fluorescence (HTRF) is used for detection.[17][19]
-
Protocol Outline :
-
Recombinant KRAS G12C protein is pre-loaded with a fluorescent GDP analog and mixed with a terbium-conjugated streptavidin (which binds to a tag on the protein).[16]
-
The test compound (inhibitor) is added and incubated with the KRAS G12C-GDP complex to allow for covalent bond formation.[16]
-
The exchange reaction is initiated by adding a mixture of unlabeled GTP and recombinant SOS1 protein.[16]
-
If the inhibitor is effective, KRAS G12C remains bound to the fluorescent GDP, and a high FRET signal is maintained. If the inhibitor is inactive, GTP displaces the fluorescent GDP, leading to a loss of the FRET signal.
-
The signal is read on a plate reader at appropriate excitation and emission wavelengths.[16] IC50 values are calculated from a dose-response curve.
-
b) Isothermal Titration Calorimetry (ITC) ITC directly measures the binding affinity (KD) of a compound to its target protein by quantifying the heat released or absorbed during the binding event.
-
Principle : This technique provides a complete thermodynamic profile of the interaction (KD, enthalpy, entropy) without requiring labels.
-
Protocol Outline :
-
A solution of purified KRAS G12C protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into a syringe and injected in small, precise aliquots into the protein solution.
-
The heat change upon each injection is measured.
-
The data are integrated to generate a binding isotherm, from which the KD is calculated. For example, a novel quinazoline-based inhibitor, LLK10, was shown to have a KD of 115 nM for KRAS G12C using this method.[20]
-
Cell-Based Assays
a) p-ERK Inhibition Assay (Western Blot) This assay determines if the inhibitor can block the downstream MAPK signaling pathway in a cellular context.
-
Principle : Measures the level of phosphorylated ERK (p-ERK), a direct downstream marker of KRAS activity.
-
Protocol Outline :
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in culture plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2 hours).
-
Cells are lysed, and protein concentration is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Bands are visualized using chemiluminescence, and band intensities are quantified to determine the IC50 for p-ERK inhibition.
-
b) Cell Viability/Proliferation Assay This assay measures the inhibitor's ability to selectively kill or halt the proliferation of cancer cells harboring the KRAS G12C mutation.
-
Principle : Quantifies the number of viable cells after drug treatment, often by measuring cellular ATP levels.
-
Protocol Outline :
-
KRAS G12C mutant and KRAS wild-type cell lines are seeded in 96- or 384-well plates.
-
Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 72 hours).
-
A reagent like CellTiter-Glo is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated to determine the potency and selectivity of the compound.
-
Structural Biology
a) X-Ray Co-crystallography This is the gold-standard method for visualizing how an inhibitor binds to its target protein at an atomic level.
-
Principle : Determines the three-dimensional structure of the inhibitor-protein complex.
-
Protocol Outline :
-
Highly pure, recombinant KRAS G12C protein is incubated with the inhibitor to form the covalent complex.
-
The complex is subjected to crystallization screening under various conditions.
-
Suitable crystals are harvested and diffracted using an X-ray source.
-
The diffraction pattern is used to solve the electron density map and build an atomic model of the complex.
-
The resulting structure confirms covalent bond formation with Cys12 and reveals key interactions within the S-IIP, guiding further structure-based drug design.[6][9] For example, the co-crystal structure of ARS-1620 with KRAS G12C confirmed its binding to the S-IIP.[6]
-
Mechanisms of Resistance
Despite the success of KRAS G12C inhibitors, tumors can develop resistance through various mechanisms. A primary mode of adaptive resistance involves feedback reactivation of the RAS-MAPK pathway.[7]
-
Upstream Feedback Activation : Inhibition of KRAS G12C can trigger a feedback loop that leads to the activation of upstream receptor tyrosine kinases (RTKs).[21] These activated RTKs can then stimulate GEFs (like SOS1) to activate wild-type RAS isoforms (HRAS, NRAS) or any remaining unbound KRAS G12C, thereby bypassing the inhibitor's effect and reactivating downstream signaling.[7][8]
The successful development of covalent inhibitors targeting KRAS G12C represents a paradigm shift in precision oncology, transforming a long-undruggable target into a tractable one.[5][11] This achievement was built on foundational research that elucidated the unique structural and biochemical properties of the G12C mutant. Through the application of sophisticated biochemical, cellular, and structural biology assays, researchers were able to design and optimize potent and selective molecules like sotorasib and adagrasib. While challenges such as acquired resistance remain, the principles and methodologies established during the discovery of these first-generation agents provide a robust framework for developing next-generation pan-RAS inhibitors and combination therapies to further improve patient outcomes.
References
- 1. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advance of KRAS-G12C inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of KRAS G12C inhibitors. The methodologies described cover key biochemical and cell-based assays to characterize the potency, selectivity, and mechanism of action of novel compounds targeting the KRAS G12C mutant protein.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of an inhibitor with the KRAS G12C protein and its effect on fundamental molecular functions.
KRAS G12C Nucleotide Exchange TR-FRET Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by monitoring the exchange of GDP for GTP, a critical step for KRAS activation.[1][2][3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.
Principle: The assay monitors the binding of the GTP-bound form of KRAS G12C to the Ras-binding domain (RBD) of an effector protein, such as c-RAF. In its inactive, GDP-bound state, KRAS G12C does not interact with RBD-cRAF. The guanine nucleotide exchange factor (GEF) SOS1 facilitates the exchange of GDP for GTP, leading to a conformational change in KRAS G12C that allows its binding to RBD-cRAF. This interaction brings a donor fluorophore (e.g., Europium cryptate on an anti-tag antibody recognizing tagged KRAS) and an acceptor fluorophore (e.g., a fluorescently labeled RBD-cRAF or a second antibody) into close proximity, resulting in a FRET signal. Inhibitors that trap KRAS G12C in the GDP-bound state will prevent this interaction and reduce the FRET signal.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Dilute recombinant human His-tagged KRAS G12C (GDP-loaded), SOS1 (catalytic domain), and GST-tagged RBD-cRAF to desired concentrations in assay buffer.
-
Prepare a solution of GTP in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., "inhibitor 44") in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%.[1]
-
Prepare detection reagents: Anti-His-Europium cryptate and anti-GST-d2 (or other appropriate TR-FRET pair).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor or DMSO vehicle to the wells of a low-volume 384-well plate.
-
Add 4 µL of a mixture of KRAS G12C and GTP to each well.
-
Add 4 µL of SOS1 to initiate the nucleotide exchange reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of RBD-cRAF to each well.
-
Incubate for another 30 minutes at room temperature.
-
Add 5 µL of the pre-mixed detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence intensity.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | TR-FRET IC50 (nM) |
| Inhibitor 44 (Example) | 15.2 |
| Sotorasib (Reference) | 8.9 |
| Adagrasib (Reference) | 12.5 |
KRAS G12C/SOS1 Interaction AlphaLISA Assay
This assay is designed to identify inhibitors that disrupt the interaction between KRAS G12C and the GEF SOS1.[4] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and amenable to high-throughput screening.
Principle: The assay uses donor and acceptor beads that are coated with antibodies or streptavidin to capture tagged recombinant KRAS G12C and SOS1 proteins. When KRAS G12C and SOS1 interact, the beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, a singlet oxygen molecule is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors that disrupt the KRAS G12C/SOS1 interaction will prevent the beads from coming together, resulting in a decrease in the AlphaLISA signal.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare AlphaLISA buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.1% BSA.
-
Dilute biotinylated KRAS G12C and His-tagged SOS1 to the desired concentrations in AlphaLISA buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in AlphaLISA buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and Anti-His-coated Acceptor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor or DMSO vehicle to the wells.
-
Add 4 µL of biotinylated KRAS G12C to each well.
-
Add 4 µL of His-tagged SOS1 to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the pre-mixed Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | AlphaLISA IC50 (nM) |
| Inhibitor 44 (Example) | 25.8 |
| Reference Inhibitor | 18.3 |
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, assessing their effects on downstream signaling pathways and cell viability.
p-ERK Inhibition Assay (Western Blot or Lumit™ Immunoassay)
This assay measures the inhibition of the MAPK signaling pathway downstream of KRAS by quantifying the levels of phosphorylated ERK (p-ERK).[5][6]
Principle: KRAS G12C constitutively activates the RAF-MEK-ERK signaling cascade.[7][8] Inhibition of KRAS G12C leads to a reduction in the phosphorylation of ERK. This can be detected by Western blotting using antibodies specific for p-ERK and total ERK, or by using a quantitative immunoassay such as the Lumit™ p-ERK assay.[5]
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal.
-
Determine the IC50 for p-ERK inhibition from the dose-response curve.
-
Data Presentation:
| Cell Line | Compound | p-ERK IC50 (nM) |
| NCI-H358 | Inhibitor 44 (Example) | 5.6 |
| MIA PaCa-2 | Inhibitor 44 (Example) | 9.1 |
| NCI-H358 | Sotorasib (Reference) | 3.2 |
| MIA PaCa-2 | Sotorasib (Reference) | 6.8 |
Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells harboring the KRAS G12C mutation.
Principle: KRAS G12C drives uncontrolled cell proliferation.[11] Inhibiting its activity is expected to reduce cell growth and viability. Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells.[9]
Experimental Protocol (CellTiter-Glo®):
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or DMSO vehicle.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 96 hours.[9]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to DMSO-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation:
| Cell Line | Compound | GI50 (nM) |
| NCI-H358 | Inhibitor 44 (Example) | 35.4 |
| MIA PaCa-2 | Inhibitor 44 (Example) | 52.1 |
| NCI-H358 | Sotorasib (Reference) | 20.7 |
| MIA PaCa-2 | Sotorasib (Reference) | 41.5 |
Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Experimental Workflow: p-ERK Inhibition Assay
Caption: Workflow for determining p-ERK inhibition by Western blot.
Logical Relationship: Assay Cascade for Inhibitor Profiling
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Potency of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays to characterize the potency of KRAS G12C inhibitors. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, and the G12C mutation is a common target for drug development. The following assays are essential for evaluating the efficacy of novel KRAS G12C inhibitors.
Overview of Cell-Based Assays
A suite of biochemical and cell-based assays is crucial for the comprehensive characterization of KRAS inhibitors and degraders.[1] These assays allow for the determination of a compound's potency, selectivity, and mechanism of action in a biologically relevant context. Key assays include:
-
Cell Viability Assays: To measure the antiproliferative effect of the inhibitor.
-
Target Engagement Assays: To confirm direct binding of the inhibitor to KRAS G12C in cells.
-
Downstream Signaling Assays: To assess the functional consequence of KRAS G12C inhibition on its signaling pathways.
-
Protein Degradation Assays: To evaluate the ability of compounds like PROTACs to induce the degradation of the KRAS G12C protein.
Data Presentation: Potency of KRAS G12C Inhibitors
The following tables summarize the potency of well-characterized KRAS G12C inhibitors in various cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| MRTX849 | H358 | Non-Small Cell Lung | 2D | 10 - 973 | [2] |
| MRTX849 | MIA PaCa-2 | Pancreatic | 2D | 10 - 973 | [2] |
| MRTX849 | Various KRAS G12C | Various | 3D | 0.2 - 1042 | [2] |
| AMG-510 | Calu-1 | Non-Small Cell Lung | N/A | 127 (pMEK), 337 (pERK) | [3] |
| MRTX-1257 | 13 Human Lung Cancer Lines | Non-Small Cell Lung | N/A | 0.1 - 356 | [4] |
| AMG-510 | 13 Human Lung Cancer Lines | Non-Small Cell Lung | N/A | 0.3 - 2534 | [4] |
Table 2: Biochemical and Cellular Target Engagement
| Inhibitor | Assay Type | Target | IC50/DC50 | Reference |
| MRTX1133 | TR-FRET Activity | KRAS G12D | 0.14 nM | [1] |
| AMG510 | TR-FRET Activity | KRAS G12C | 4.91 nM | [1] |
| LC2 (PROTAC) | Protein Degradation | KRAS G12C | 1.9 µM (DC50) | [5] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., H358, MIA PaCa-2) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.
Protocol:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells to 80-90% confluency. Treat cells with the test compound or vehicle control for 1-2 hours.
-
Cell Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Precipitation and Separation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as MEK and ERK, upon inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Seed KRAS G12C mutant cells and treat with the inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-MEK, p-ERK, total MEK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
AlphaLISA® Assay for p-ERK Detection
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that allows for the sensitive detection of analytes in a no-wash format.[3]
Protocol:
-
Cell Stimulation and Lysis: Seed cells in a 96-well plate. Stimulate with a growth factor (e.g., EGF) to activate the KRAS pathway, in the presence of the KRAS G12C inhibitor. Lyse the cells using the provided lysis buffer.
-
Assay Reaction:
-
Add the cell lysate to a 384-well assay plate.
-
Add a mixture of biotinylated anti-ERK1/2 antibody and anti-p-ERK1/2 (Thr202/Tyr204) antibody conjugated to AlphaLISA® acceptor beads.
-
Incubate for 60 minutes.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 60 minutes in the dark.
-
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA® signal is proportional to the amount of phosphorylated ERK. Calculate IC50 values from the dose-response curves.
Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Intervention.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Western Blot Analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Xenograft Models in KRAS G12C Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models in the preclinical evaluation of KRAS G12C inhibitors. The information is curated to assist in the design, execution, and interpretation of studies aimed at assessing the efficacy and pharmacodynamics of novel therapeutic agents targeting the KRAS G12C mutation.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The development of specific inhibitors targeting KRAS G12C has marked a significant breakthrough in oncology.[4][5][6] Preclinical evaluation of these inhibitors heavily relies on robust in vivo models that can accurately recapitulate human tumor biology. Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are a cornerstone of this evaluation process.[7][8][9][10]
This document outlines the key methodologies for establishing and utilizing cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) to test the efficacy of KRAS G12C inhibitors.
KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling.[2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[11][12][13]
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the cysteine residue at position 12 of the mutant KRAS protein.[4][5] This binding locks KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor growth.[4][12][13]
Figure 1: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Protocols
A generalized workflow for in vivo xenograft studies with KRAS G12C inhibitors is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of KRAS G12C Inhibitor 44 in MIA PaCa-2 and H358 Cancer Cell Lines
For Research Use Only.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is a common driver in non-small cell lung cancer and pancreatic cancer. The development of specific inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. This document provides detailed protocols for evaluating the in vitro efficacy of "KRAS G12C inhibitor 44," a potent and orally active inhibitor, in the MIA PaCa-2 (pancreatic adenocarcinoma) and H358 (non-small cell lung carcinoma) cell lines, both of which harbor the KRAS G12C mutation.
This compound has demonstrated anti-proliferative activity in both MIA PaCa-2 and H358 cell lines.[1] These application notes provide methodologies for key assays to characterize the inhibitor's effects on cell viability, downstream signaling pathways, and apoptosis.
Data Summary
Quantitative data on the anti-proliferative activity of this compound is summarized below.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for this compound |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | G12C | 0.016[1] |
| H358 | Non-Small Cell Lung Carcinoma | G12C | 0.028[1] |
Signaling Pathway Overview
KRAS, when active (GTP-bound), initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2] KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, locking KRAS in its inactive (GDP-bound) state and thereby inhibiting these downstream pathways.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor JDQ443 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the KRAS G12C inhibitor, JDQ443, in preclinical mouse models. The following protocols are based on published in vivo studies and are intended to guide researchers in designing and executing similar experiments.
Data Presentation: In Vivo Efficacy of JDQ443
The antitumor activity of JDQ443 has been evaluated in various xenograft models. The following table summarizes the key quantitative data from these studies.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Efficacy Outcome |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 10 mg/kg, p.o. | Once Daily (QD) | Tumor regression of -34%[1] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 30 mg/kg, p.o. | Once Daily (QD) | Tumor regression of -87%[1] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 3, 10, 30 mg/kg p.o. | Once Daily (QD) | Dose-dependent tumor growth inhibition; regression at 10 and 30 mg/kg[2] |
| NCI-H2122 Xenograft | Non-Small Cell Lung Cancer | 10, 30, 100 mg/kg, p.o. | Once Daily (QD) | Dose-dependent tumor growth inhibition[3] |
| LU99 Xenograft | Non-Small Cell Lung Cancer | 30, 100 mg/kg, p.o. | Once Daily (QD) | 30 mg/kg induced stasis; 100 mg/kg induced tumor regression[4] |
| LU99 Xenograft | Non-Small Cell Lung Cancer | Continuous Intravenous Infusion | - | Comparable antitumor response to oral dosing[4] |
| Various CDX Models¹ | NSCLC, Pancreatic, Esophageal | 10, 30, 100 mg/kg, p.o. | Once Daily (QD) | Dose-dependent tumor growth inhibition across all models[3] |
| NSCLC and CRC PDX Models | Non-Small Cell Lung Cancer, Colorectal Cancer | 100 mg/kg, p.o. | Once Daily (QD) | Antitumor activity observed[4][5] |
¹CDX models include MIA PaCa-2, NCI-H2122, LU99, HCC44, NCI-H2030, and KYSE410.[3][6]
Experimental Protocols
Animal Models
-
Species: Athymic nude mice are commonly used for xenograft studies.[3][4]
-
Cell-Derived Xenograft (CDX) Models:
-
Patient-Derived Xenograft (PDX) Models:
Drug Formulation and Administration
-
Formulation for Oral Administration: JDQ443 is formulated in a solution of 0.5% methylcellulose and 0.1% Tween 80 in water.[3]
-
Administration Route:
Dosing Regimen
-
Single Agent Therapy:
-
Combination Therapy:
-
JDQ443 has been evaluated in combination with other targeted agents such as SHP2 inhibitors (TNO155), MEK inhibitors (trametinib), and CDK4/6 inhibitors (ribociclib).[4][5][8]
-
For example, in combination with the SHP2 inhibitor TNO155, JDQ443 was administered at 100 mg/kg QD, while TNO155 was given at 10 mg/kg BID.[4][5]
-
Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Efficacy is reported as percent tumor growth inhibition (%TGI) or percent tumor regression.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
Visualizations
Signaling Pathway Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. | BioWorld [bioworld.com]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Combination Therapy with KRAS G12C and SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation represented a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. However, the efficacy of KRAS G12C inhibitor monotherapy is often limited by intrinsic and acquired resistance mechanisms. A primary mechanism of this resistance is the feedback reactivation of the RAS-MAPK pathway, frequently mediated by upstream receptor tyrosine kinases (RTKs).
This has led to the investigation of combination therapies aimed at overcoming this adaptive resistance. One of the most promising strategies is the co-administration of a KRAS G12C inhibitor with an inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a critical signaling node that relays signals from RTKs to RAS. By inhibiting SHP2, the RTK-driven reactivation of wild-type RAS and subsequent downstream signaling can be blocked, thereby enhancing the anti-tumor activity of the KRAS G12C inhibitor.[1][2][3] Preclinical and emerging clinical data suggest that this combination approach not only enhances direct tumor cell killing but may also favorably remodel the tumor microenvironment (TME).[4][5][6]
These application notes provide an overview of the preclinical and clinical data supporting this combination therapy and detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this treatment strategy.
Mechanism of Action: Synergistic Inhibition of the RAS-MAPK Pathway
The combination of a KRAS G12C inhibitor and a SHP2 inhibitor leverages a dual blockade of the RAS-MAPK signaling cascade.
-
KRAS G12C Inhibition : Covalent inhibitors selectively bind to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through the RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and promoting apoptosis.
-
SHP2 Inhibition : As a non-receptor protein tyrosine phosphatase, SHP2 is activated by multiple RTKs. It plays a crucial role in the activation of RAS by facilitating the recruitment of the guanine nucleotide exchange factor SOS1 to the plasma membrane. Inhibition of SHP2 prevents this upstream signal transmission, thereby reducing the levels of active, GTP-bound RAS.
Synergistic Effect : When a KRAS G12C inhibitor is administered, tumor cells can adapt by upregulating RTK signaling, which reactivates the MAPK pathway through wild-type RAS isoforms. By co-administering a SHP2 inhibitor, this feedback loop is broken.[5] This leads to a more profound and sustained inhibition of ERK signaling than can be achieved with either agent alone. Furthermore, SHP2 inhibition can increase the pool of GDP-bound KRAS G12C, enhancing the target for covalent inhibitors.[5] This combination has also been shown to modulate the TME, leading to a decrease in myeloid-derived suppressor cells and an increase in CD8+ T cells, potentially sensitizing tumors to immunotherapy.[5][6]
Data Presentation
In Vitro Efficacy
The combination of KRAS G12C and SHP2 inhibitors has demonstrated synergistic effects in reducing the viability of various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | KRAS G12C Inhibitor | SHP2 Inhibitor | Observed Effect | Reference |
| H358 | NSCLC | MRTX849 | RMC-4550 | Enhanced inhibition of cell viability compared to single agents. | [7] |
| H2122 | NSCLC | MRTX849 | RMC-4550 | Co-treatment enhanced covalent modification of KRAS G12C by MRTX849. | [7] |
| MIA PaCa-2 | Pancreatic | ARS-1620 | SHP099 | Synergistic inhibition of cell proliferation. | [4] |
| KCP | Pancreatic | ARS-1620 | SHP099 | Combination treatment led to decreased cell growth in colony formation assays. | [1] |
| CALU1 | NSCLC | RMC-4998 | RMC-4550 | Combination prevented adaptive RAS pathway reactivation. | [8] |
| NCI-H23 | NSCLC | RMC-4998 | RMC-4550 | RMC-4998 showed increased activity over MRTX849, with the combination blocking feedback. | [8] |
| PF139 | Lung Adenocarcinoma | Sotorasib | FTI-277 (proxy for upstream inhibition) | Synergistic antitumoral effects observed. | [9] |
| SW1573 | Lung Adenocarcinoma | Adagrasib | FTI-277 (proxy for upstream inhibition) | Synergistic antitumoral effects observed. | [9] |
In Vivo Efficacy
Preclinical studies in mouse models have shown that the combination therapy leads to greater tumor growth inhibition and, in some cases, tumor regression compared to monotherapy.
| Mouse Model | Cancer Type | KRAS G12C Inhibitor | SHP2 Inhibitor | Key Findings | Reference |
| H358 Xenograft | NSCLC | MRTX849 | - | Dose-dependent tumor growth inhibition. | [7] |
| KCP Orthotopic | Pancreatic | ARS-1620 (200 mg/kg/d) | SHP099 (75 mg/kg/d) | Combination resulted in marked tumor regression, while single agents led to stasis. | [4] |
| KPAR-G12C Subcutaneous | NSCLC | RMC-4998 (100 mg/kg) | RMC-4550 (30 mg/kg) | Combination led to complete responses in all treated animals. | [8] |
| LLC Orthotopic | NSCLC | MRTX-849 | RMC-4550 | Improved efficacy and survival with combination treatment compared to single agents. | [10] |
| LU99 Xenograft | NSCLC | JDQ443 (100 mg/kg) | TNO155 (10 mg/kg) | Combination extended the duration of tumor regression compared to JDQ443 alone. | [11] |
Clinical Trial Data (Preliminary)
Early-phase clinical trials are evaluating the safety and efficacy of this combination therapy in patients with KRAS G12C-mutated solid tumors.
| Clinical Trial | KRAS G12C Inhibitor | SHP2 Inhibitor | Cancer Type | Key Preliminary Findings | Reference |
| NCT05288205 | Glecirasib (JAB-21822) | JAB-3312 | NSCLC (first-line) | cORR of 70.6% (N=102) and mPFS of 12.2 months. | [12] |
| Phase I/IIa | Glecirasib | JAB-3312 | Solid Tumors | Manageable safety profile with promising ORR and PFS in first-line NSCLC. | [12] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the effect of KRAS G12C and SHP2 inhibitors, alone and in combination, on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib)
-
SHP2 inhibitor (e.g., TNO155, RMC-4550)
-
96-well plates
-
PrestoBlue™ Cell Viability Reagent or Sulforhodamine B (SRB)
-
Plate reader
Protocol (using PrestoBlue):
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor and the SHP2 inhibitor.
-
Treat the cells with single agents or in combination across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours to 6 days at 37°C in a humidified incubator with 5% CO2.[4]
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy.
Western Blot Analysis for Pathway Modulation
Objective: To assess the inhibition of the RAS-MAPK pathway by analyzing the phosphorylation of key downstream effectors.
Materials:
-
KRAS G12C mutant cells
-
6-well plates
-
Inhibitors and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-DUSP6, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with inhibitors (single agents and combination) at specified concentrations for various time points (e.g., 2, 6, 24, 48 hours).[8][13]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.[11]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., CB17 SCID, Nude)
-
KRAS G12C mutant tumor cells (e.g., H358, MIA PaCa-2)
-
Matrigel (optional)
-
Inhibitors formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 tumor cells (often resuspended in PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, KRAS G12C inhibitor alone, SHP2 inhibitor alone, Combination).[7]
-
Administer treatments daily (or as per the established dosing schedule) via oral gavage. For example, RMC-4998 at 100 mg/kg and RMC-4550 at 30 mg/kg.[8]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for endpoint analyses such as weight measurement, western blotting, immunohistochemistry (IHC), or flow cytometry.
Flow Cytometry for Tumor Microenvironment Analysis
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with KPAR-G12C or LLC tumors)
-
Tumors from treated and control mice
-
Tumor dissociation kit or enzymes (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Ly6G, Ly6C, F4/80).[14]
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Excise tumors from mice and mince them into small pieces.
-
Digest the tumor tissue using a tumor dissociation kit or a cocktail of enzymes to generate a single-cell suspension.
-
Filter the cell suspension through a 70 µm strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors by incubating cells with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light.
-
If performing intracellular staining (e.g., for Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer and analyze the results using software like FlowJo to quantify different immune cell populations.[14]
References
- 1. astx.com [astx.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors – The Neel Lab [theneellab.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Preclinical Application of KRAS G12C Inhibitor 44 in NSCLC Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS mutations are the most common driver mutations in non-small cell lung cancer (NSCLC), with the G12C substitution being the most frequent, particularly in lung adenocarcinoma.[1][2][3] For decades, KRAS was considered an "undruggable" target.[3][4][5] However, the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue has marked a significant breakthrough in the treatment of KRAS G12C-mutated cancers.[5][6] These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[2][6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C Inhibitor 44 , a novel, potent, and selective covalent inhibitor of KRAS G12C. The provided methodologies and data serve as a guide for researchers investigating the efficacy and mechanism of action of this compound in NSCLC models.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of Inhibitor 44 in NSCLC Cell Lines
| Cell Line | KRAS Status | Inhibitor 44 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | G12C | 8 | 10 | 12 |
| NCI-H2122 | G12C | 15 | 20 | 25 |
| A549 | G12S | >10,000 | >10,000 | >10,000 |
| H1299 | NRAS Q61K | >10,000 | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of Inhibitor 44 in NCI-H358 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | - | 0 | 1500 ± 250 | +2 |
| Inhibitor 44 | 25 | 65 | 525 ± 90 | -1 |
| Inhibitor 44 | 50 | 85 | 225 ± 50 | -3 |
| Sotorasib | 50 | 80 | 300 ± 65 | -2 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C Signaling Pathway and Mechanism of Action of Inhibitor 44.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor 44 in various NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, NCI-H2122, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor 44 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of Inhibitor 44 in complete growth medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of Inhibitor 44 on the phosphorylation of downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
NSCLC cells (e.g., NCI-H358)
-
Complete growth medium
-
Inhibitor 44
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of Inhibitor 44 or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Inhibitor 44 in a mouse xenograft model of NSCLC.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
NCI-H358 cells
-
Matrigel
-
Inhibitor 44 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of NCI-H358 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, Inhibitor 44 low dose, Inhibitor 44 high dose).
-
Administer the designated treatment (e.g., daily oral gavage) for the duration of the study (e.g., 21-28 days).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by western blot).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
Discussion and Future Directions
The data presented herein demonstrate that this compound is a potent and selective inhibitor of KRAS G12C-mutant NSCLC cells both in vitro and in vivo. The compound effectively suppresses downstream signaling pathways, leading to reduced cell viability and tumor growth inhibition.
Despite the promising activity of monotherapy, resistance to KRAS G12C inhibitors can emerge.[6][7] Mechanisms of resistance include the reactivation of the MAPK pathway and activation of parallel signaling pathways like PI3K/AKT.[7][8] Therefore, future preclinical studies should focus on rational combination strategies to enhance the efficacy and overcome potential resistance to Inhibitor 44. Promising combination partners include inhibitors of SHP2, SOS1, EGFR, and the PI3K/mTOR pathway.[4][6][9] Investigating these combinations in relevant preclinical models will be crucial for the clinical development of Inhibitor 44.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS in NSCLC: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Bioanalysis of Sotorasib (KRAS G12C Inhibitor) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1] The KRAS G12C mutation is a key driver in several cancer types, and sotorasib has shown significant clinical activity in patients with KRAS G12C-mutated solid tumors.[2][3] Accurate and precise quantification of sotorasib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the determination of sotorasib in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.
KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby driving tumorigenesis.[4][5][6]
Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[4][5] This prevents downstream signaling, ultimately inhibiting cancer cell growth.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identifying Off-Target Effects of KRAS G12C Inhibitors
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and characterizing the off-target effects of KRAS G12C inhibitors. Due to the limited public information on a specific "inhibitor 44," this document uses the well-characterized clinical development candidate MRTX849 (adagrasib) as a representative example to illustrate key methodologies and potential findings.
Frequently Asked Questions (FAQs)
Q1: How can I identify potential off-targets of my KRAS G12C inhibitor?
A1: A common and effective method is through chemical proteomics, specifically using mass spectrometry-based approaches. One such technique involves profiling the reactivity of cysteine residues across the proteome in the presence and absence of the inhibitor. This can identify other proteins that the inhibitor covalently binds to.
Q2: What are the typical off-targets observed for covalent KRAS G12C inhibitors?
A2: Generally, covalent KRAS G12C inhibitors are designed to be highly selective. For instance, in studies with MRTX849, a chemical proteomics screen of over 5,700 cysteine-containing peptides identified only one significant off-target: Lysine-tRNA ligase (KARS).[1] This highlights the high degree of selectivity that can be achieved.
Q3: My inhibitor shows unexpected cellular effects not explained by KRAS G12C inhibition. What could be the cause?
A3: Unexpected cellular phenotypes could arise from the inhibition of an off-target protein. It is crucial to validate any potential off-targets identified through proteomic screens with secondary assays. These can include biochemical assays with the purified potential off-target protein or cellular assays in cell lines where the expression of the potential off-target is modulated (e.g., via siRNA or CRISPR).
Q4: How can I confirm if a potential off-target is functionally relevant?
A4: To assess the functional relevance of an off-target, you can perform cell-based assays that measure a known function of the putative off-target protein. For example, if the off-target is a kinase, you could measure the phosphorylation of its known substrates in cells treated with your inhibitor.
Q5: What is the significance of identifying Lysine-tRNA ligase (KARS) as an off-target for MRTX849?
A5: The identification of KARS as an off-target for MRTX849 in a proteomic screen is an important finding for understanding the inhibitor's full biological activity.[1] Further investigation would be needed to determine the functional consequences of this interaction and whether it contributes to either the therapeutic efficacy or any potential toxicity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High number of potential off-targets in proteomic screen | Inhibitor concentration is too high, leading to non-specific binding. | Optimize the inhibitor concentration for the proteomic screen. A concentration at which the on-target is fully engaged but off-target binding is minimized is ideal. |
| The inhibitor may have poor selectivity. | Consider medicinal chemistry efforts to improve the inhibitor's selectivity. | |
| Inability to validate a proteomic hit in a biochemical assay | The off-target interaction may be context-dependent and only occur in a cellular environment. | Perform cellular thermal shift assays (CETSA) or use NanoBRET target engagement assays in live cells to confirm target engagement. |
| The protein identified in the proteomic screen may not be a direct target but part of a complex that is affected. | Use complementary techniques like affinity purification-mass spectrometry (AP-MS) with a tagged version of your inhibitor to identify interacting partners. | |
| Observed cellular toxicity at concentrations where KRAS G12C is inhibited | The toxicity may be due to on-target inhibition of KRAS G12C in a specific cellular context. | Compare the toxicity profile in KRAS G12C mutant versus KRAS wild-type cell lines. |
| The toxicity may be caused by an off-target effect. | If a validated off-target is known, assess the functional consequence of inhibiting that target in relevant cellular models. |
Quantitative Data Summary
The following table summarizes the selectivity data for MRTX849 based on a chemical proteomics experiment profiling cysteine reactivity in NCI-H358 cells. [1]
| Protein | Gene | Peptide Ratio (MRTX849-treated / Control) | Significance |
| KRAS | KRAS | 0.03 | On-target |
| Lysine-tRNA ligase | KARS | Significantly Reduced | Off-target |
A peptide ratio close to 1 indicates no engagement by the inhibitor, while a ratio close to 0 indicates near-complete engagement.
Experimental Protocols
Chemical Proteomics for Off-Target Profiling of Covalent Inhibitors
This protocol provides a general workflow for identifying the targets of a covalent inhibitor using a thiol-reactive probe and mass spectrometry.
1. Cell Culture and Inhibitor Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to ~80% confluency.
-
Treat cells with the covalent inhibitor at a predetermined concentration (e.g., 1 µM MRTX849) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. Thiol-Reactive Probe Labeling:
-
To the cell lysates, add a thiol-reactive probe (e.g., an iodoacetamide-based probe with a biotin handle) to label the cysteine residues that were not engaged by the covalent inhibitor.
-
Incubate to allow for the labeling reaction to proceed.
4. Protein Digestion and Enrichment of Labeled Peptides:
-
Perform a tryptic digest of the protein lysates.
-
Use streptavidin beads to enrich for the biotin-labeled peptides.
5. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and quantify their relative abundance in the inhibitor-treated versus vehicle-treated samples.
6. Data Analysis:
-
Calculate the peptide ratio (inhibitor-treated / control) for each identified cysteine-containing peptide.
-
Peptides with a significantly reduced ratio in the inhibitor-treated sample indicate that the corresponding cysteine residue was engaged by the inhibitor.
Visualizations
References
Technical Support Center: Optimizing KRAS G12C Inhibitor 44 Efficacy In Vivo
Welcome to the technical support center for the novel KRAS G12C inhibitor 44. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate your research and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket of GDP-bound (inactive) KRAS G12C, it locks the protein in an inactive state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.[1][2][3]
Q2: What are the recommended in vivo models for evaluating the efficacy of this compound?
A2: The most common in vivo models are cell-derived xenografts (CDX) and patient-derived xenografts (PDX) using immunodeficient mice. For CDX models, human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are subcutaneously implanted.[4] Genetically engineered mouse models (GEMMs) with a Kras G12C mutation are also valuable for studying the inhibitor in a more translationally relevant context with an intact immune system.[5][6][7][8]
Q3: What is a typical starting dose and administration route for in vivo studies?
A3: While the optimal dose will depend on the specific animal model and experimental goals, a common starting point for oral administration in xenograft models is in the range of 30-100 mg/kg, administered once daily (QD).[4][7] Dose-response studies are highly recommended to determine the optimal therapeutic window for your specific model.
Q4: How can I monitor target engagement and pharmacodynamic effects in vivo?
A4: Target engagement can be assessed by measuring the occupancy of KRAS G12C by the inhibitor in tumor tissue, often using mass spectrometry-based methods.[9][10] Pharmacodynamic effects can be monitored by analyzing the phosphorylation status of downstream signaling proteins such as p-ERK and p-S6 in tumor lysates via western blotting or immunohistochemistry.[1][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Suboptimal tumor growth inhibition despite using the recommended dose. | 1. Primary Resistance: The tumor model may have intrinsic resistance mechanisms. 2. Suboptimal Dosing Schedule: Continuous daily dosing may not be optimal for all models. 3. Poor Bioavailability: The formulation of the inhibitor may not be optimal for oral absorption. | 1. Investigate Resistance Mechanisms: Analyze baseline tumor characteristics for co-mutations in genes like STK11, KEAP1, or TP53, or for activation of bypass signaling pathways (e.g., EGFR, FGFR, MET).[11] 2. Optimize Dosing Schedule: Explore intermittent or pulsatile dosing strategies, which may delay the onset of adaptive resistance.[12][13] 3. Combination Therapy: Consider combining this compound with inhibitors of upstream (e.g., SHP2, EGFR) or downstream (e.g., MEK, mTOR) signaling pathways.[1][11][14] |
| Tumor regrowth after an initial response (Acquired Resistance). | 1. On-Target Resistance: Secondary mutations in the KRAS G12C protein may prevent inhibitor binding. 2. Off-Target Resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling. 3. Histologic Transformation: The tumor may have switched to a different cellular lineage that is less dependent on KRAS signaling. | 1. Sequence Tumors at Relapse: Analyze relapsed tumors for secondary KRAS mutations. 2. Analyze Bypass Pathways: Use proteomic or transcriptomic approaches to identify activated signaling pathways in resistant tumors. 3. Combination Therapy: Introduce a second agent targeting the identified resistance mechanism. For example, if MET amplification is detected, a combination with a MET inhibitor could be effective.[11] |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may have unintended biological targets. 3. Vehicle-related toxicity: The formulation vehicle may be causing adverse effects. | 1. Dose De-escalation: Reduce the dose or switch to an intermittent dosing schedule. 2. Monitor Liver Function: Hepatotoxicity has been reported with some KRAS G12C inhibitors; monitor liver enzymes (ALT, AST).[15][16] 3. Vehicle Control: Ensure a vehicle-only control group is included in your study to rule out vehicle-related toxicity. |
| High variability in tumor response between animals in the same treatment group. | 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection. 2. Heterogeneity of Xenograft Model: Patient-derived xenografts (PDX) can have inherent inter-tumoral heterogeneity. 3. Inconsistent Drug Administration: Variation in gavage technique or formulation preparation. | 1. Standardize Implantation Protocol: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. 2. Increase Group Size: A larger number of animals per group can help to account for inherent biological variability. 3. Ensure Consistent Dosing: Properly train all personnel on oral gavage techniques and ensure the inhibitor formulation is homogenous before each administration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of KRAS G12C Inhibitors in Preclinical Models
| Inhibitor | Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX849 | Multiple CDX & PDX | 100 mg/kg QD | Pronounced tumor regression in 17 of 26 models | [4] |
| Sotorasib (AMG-510) | NCI-H358 Xenograft | 100 mg/kg QD | Significant tumor growth inhibition | [1] |
| ARS-1620 | HCC44, H358, H1373 Xenografts | Not Specified | Tumor growth inhibition | [14] |
| BI-0474 | NCI-H358 Xenograft | 40 mg/kg QD (ip) | Efficacious with intermittent dosing | [17][18] |
Note: The efficacy of this compound should be determined empirically in your specific model system.
Experimental Protocols
Protocol 1: Cell-Derived Xenograft (CDX) Efficacy Study
-
Cell Culture: Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired dose. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for downstream analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Tissue
-
Study Design: Use a satellite group of animals in your efficacy study for PD analysis.
-
Tissue Collection: At specified time points after the final dose (e.g., 2, 6, and 24 hours), euthanize the mice and immediately excise the tumors.
-
Tissue Processing:
-
For Western Blotting: Flash-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-S6, total S6, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
IHC Analysis:
-
Section the paraffin-embedded tumor tissue.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies for PD markers (e.g., p-ERK).
-
Apply a labeled secondary antibody and a detection reagent.
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and localization of the staining.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of inhibitor 44.
Caption: General workflow for an in vivo xenograft efficacy study.
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 16. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting KRAS G12C inhibitor 44 solubility and stability issues
Welcome to the technical support center for KRAS G12C Inhibitor 44. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?
A1: This is a common issue for poorly soluble compounds. The inhibitor is likely crashing out of solution when the percentage of the organic solvent (DMSO) is significantly lowered by the addition of the aqueous buffer. Several factors can contribute to this, including the final DMSO concentration, the buffer composition (pH, salts), and the concentration of the inhibitor.
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO may help maintain solubility. However, be mindful that high concentrations of DMSO can affect cellular health and enzyme activity.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your final assay buffer can help to keep the inhibitor in solution.
-
Pre-warm Solutions: Warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium with a gradually decreasing percentage of DMSO.
Q2: My stock solution of this compound in DMSO has turned a slight yellow color after a few weeks of storage at -20°C. Is the compound degrading?
A2: A color change can be an indicator of compound degradation. Covalent inhibitors, in particular, can be susceptible to hydrolysis or oxidation over time, especially if the DMSO is not anhydrous. It is also possible that the compound is sensitive to light.
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions to minimize water-mediated degradation.
-
Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect them from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[1]
-
Perform Quality Control: If you suspect degradation, it is advisable to perform an analytical check, such as HPLC-MS, to assess the purity of your stock solution.
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my cell culture medium?
A3: Yes, inconsistent results can be a sign of poor compound stability in the complex biological environment of cell culture medium. The inhibitor may be degrading, precipitating, or binding to components of the medium over the course of your experiment.
Troubleshooting Steps:
-
Assess Stability in Media: Perform a stability study by incubating the inhibitor in your specific cell culture medium at 37°C for the duration of your assay. At various time points, measure the concentration of the intact inhibitor using a suitable analytical method like LC-MS.
-
Reduce Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your assay if experimentally feasible.
-
Replenish Compound: For longer-term assays, you may need to replenish the medium with freshly diluted inhibitor periodically.
Troubleshooting Guides
Guide 1: Addressing Poor Aqueous Solubility
This guide provides a systematic approach to improving the solubility of this compound for in vitro experiments.
Problem: Compound precipitates upon dilution into aqueous buffers.
Quantitative Data Summary: Solubility of this compound
| Solvent/Medium | Temperature (°C) | Maximum Solubility (µg/mL) |
| 100% DMSO | 25 | > 50,000 |
| PBS (pH 7.4) | 25 | < 1 |
| PBS (pH 7.4) + 0.5% DMSO | 25 | 5 |
| PBS (pH 7.4) + 1% DMSO | 25 | 12 |
| PBS (pH 7.4) + 0.1% Tween-20 | 25 | 25 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | 35 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 37 | 80 |
Note: The data presented in this table is a representative example for a poorly soluble kinase inhibitor and should be used as a guide. Actual solubility should be determined experimentally.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Guide 2: Assessing and Mitigating Stability Issues
This guide outlines steps to evaluate and improve the stability of this compound in various experimental conditions.
Problem: Inconsistent assay results or loss of compound activity over time.
Quantitative Data Summary: Stability of this compound
| Condition | Incubation Time (hours) | Remaining Compound (%) |
| PBS (pH 7.4), 37°C | 24 | 95 |
| Cell Culture Medium + 10% FBS, 37°C | 24 | 85 |
| Mouse Plasma, 37°C | 4 | 70 |
| -20°C in DMSO (3 Freeze-Thaw Cycles) | N/A | 98 |
Note: This data is representative and intended for guidance. Experimental determination is recommended.
Experimental Protocol: Freeze-Thaw Stability Study [2][3]
-
Sample Preparation: Prepare multiple aliquots of the inhibitor in the desired solvent (e.g., DMSO) at a relevant concentration.
-
Initial Analysis: Immediately analyze one aliquot to determine the initial concentration and purity (Time 0).
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12-24 hours, followed by thawing to room temperature.
-
Analysis: After the completion of the freeze-thaw cycles, analyze the aliquots to determine the final concentration and purity.
-
Comparison: Compare the results from the cycled aliquots to the Time 0 sample. A recovery of >90% is generally considered acceptable.
Signaling Pathway
Understanding the KRAS signaling pathway is crucial for interpreting experimental results. KRAS G12C is a constitutively active mutant that drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. This compound is a covalent inhibitor that specifically targets the mutant cysteine at position 12, locking KRAS in an inactive state.
References
Technical Support Center: Mitigating Toxicity of KRAS G12C Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors, such as adagrasib (MRTX1257), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
A1: Preclinical studies of KRAS G12C inhibitors like adagrasib and sotorasib have reported several common toxicities. The most frequently observed adverse events are gastrointestinal, including diarrhea, nausea, and vomiting.[1][2] Hepatotoxicity, indicated by elevated liver enzymes (ALT and AST), is also a significant concern.[3] Additionally, renal toxicity has been noted in some instances.[3]
Q2: How can I monitor for gastrointestinal toxicity in my animal models?
A2: Regular monitoring of animal body weight, food and water intake, and fecal consistency is crucial. Clinical signs such as dehydration, lethargy, and ruffled fur should be recorded daily. For quantitative assessment, daily body weight measurements and standardized scoring of diarrhea severity (e.g., based on fecal form and perianal soiling) are recommended.
Q3: What are the recommended approaches to manage hepatotoxicity in preclinical studies?
A3: Regular monitoring of liver function through serum biochemistry (ALT, AST, bilirubin) is essential. If significant elevations are observed, dose reduction or temporary discontinuation of the inhibitor may be necessary.[4] Pathological examination of liver tissue at the end of the study can help assess the extent of liver damage. It's also important to be aware of potential drug-drug interactions, as adagrasib is metabolized by CYP3A4.[4]
Q4: Are there established strategies to mitigate the toxicity of KRAS G12C inhibitors without compromising efficacy?
A4: Yes, combination therapies are a primary strategy being explored. Co-administration of KRAS G12C inhibitors with other targeted agents can potentially allow for lower, less toxic doses of each drug while achieving synergistic anti-tumor effects.[5][6][7] For example, combining a KRAS G12C inhibitor with an EGFR inhibitor has shown promise in colorectal cancer models.[7]
Troubleshooting Guides
Guide 1: Managing Unexpectedly High Levels of Toxicity
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid weight loss (>15%) and severe diarrhea within the first week of treatment. | Incorrect dosing or formulation, unexpected sensitivity of the animal model. | 1. Immediately pause dosing. 2. Verify the concentration and formulation of the inhibitor. 3. Check the calibration of dosing equipment. 4. Consider a dose-finding study with a lower starting dose. 5. Provide supportive care (e.g., subcutaneous fluids). |
| Significant elevation in liver enzymes (ALT/AST >5x baseline). | On-target or off-target hepatotoxicity, potential drug interaction. | 1. Reduce the dose of the KRAS G12C inhibitor.[4] 2. If using a combination therapy, evaluate the toxicity profile of the other agent. 3. Review all administered compounds for potential CYP3A4 interactions.[4] 4. Stagger the administration of combination drugs if possible. |
| Animals appear lethargic and show signs of distress not attributable to tumor burden. | General systemic toxicity, potential for off-target effects. | 1. Conduct a full clinical assessment of the animals. 2. Consider performing a complete blood count (CBC) and serum biochemistry panel to identify affected organ systems. 3. Evaluate if the vehicle used for drug formulation is contributing to the toxicity. |
Quantitative Data Summary
Table 1: Preclinical Efficacy and Toxicity of Adagrasib (MRTX849)
| Model/Study | Dose | Efficacy Outcome | Observed Toxicities | Reference |
| KRYSTAL-1 (Clinical) | 600 mg BID | 42.9% Objective Response Rate in NSCLC | Primarily gastrointestinal (nausea, vomiting, diarrhea) | [2] |
| Preclinical Brain Metastases Models | 100 mg/kg (mice) | Tumor regression and extended survival | Not specified in detail | [8] |
| KRYSTAL-1 (Clinical) | 600 mg BID | Dose interruptions in 77%, dose modifications in 28% | Diarrhea, nausea, vomiting, fatigue | [4] |
Table 2: Combination Strategies to Mitigate Toxicity and Enhance Efficacy
| Combination | Preclinical Model | Rationale | Observed Outcome | Reference |
| KRAS G12C Inhibitor + mTOR and IGF1R Inhibitors | KRAS-G12C mutant lung cancer cells and mouse models | Enhance efficacy while avoiding toxicities associated with MEK inhibition. | Strong and durable reduction of tumor cell growth with enhanced specificity. | [5] |
| Adagrasib + Cetuximab (EGFR inhibitor) | KRAS G12C-mutated colorectal cancer | Overcome feedback activation of EGFR signaling. | Greater antitumor effects than either agent alone. | [7] |
| MRTX1257 + SHP2 Inhibitor | Murine KRAS G12C lung cancer cell lines | Overcome adaptive resistance and prolong ERK inhibition. | Synergistic in vitro growth inhibition and durable tumor shrinkage in vivo. | [9] |
| MRTX1257 + Radiotherapy | CT26 KRAS G12C+/+ tumors in mice | Enhance the anti-tumor effects of radiotherapy. | Increased cure rate and pro-inflammatory tumor microenvironment. | [10][11] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6) bearing KRAS G12C mutant tumors.
-
Dosing: Administer the KRAS G12C inhibitor at the desired dose and schedule via oral gavage. Include a vehicle control group.
-
Daily Monitoring:
-
Measure body weight daily.
-
Visually inspect animals for signs of illness (lethargy, ruffled fur, hunched posture).
-
Score diarrhea daily based on a standardized scale (e.g., 0 = normal pellets, 1 = soft pellets, 2 = watery stool, 3 = severe, persistent diarrhea).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum biochemistry.
-
Harvest the gastrointestinal tract for histopathological analysis (e.g., H&E staining to assess inflammation, mucosal damage).
-
Protocol 2: In Vivo Combination Efficacy and Toxicity Study
-
Animal Model: Utilize a syngeneic or patient-derived xenograft (PDX) model with a KRAS G12C mutation.
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: KRAS G12C inhibitor monotherapy
-
Group 3: Combination agent monotherapy
-
Group 4: KRAS G12C inhibitor + combination agent
-
-
Dosing and Administration:
-
Determine the optimal dose and schedule for each agent based on preliminary studies.
-
Administer drugs as single agents and in combination.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Calculate tumor growth inhibition (TGI).
-
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs daily as described in Protocol 1.
-
Collect blood samples at baseline and at the end of the study for CBC and serum biochemistry.
-
-
Data Analysis: Compare tumor growth, body weight changes, and blood parameters between the different treatment groups.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Caption: General experimental workflow for a preclinical efficacy and toxicity study.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of Novel KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel KRAS G12C inhibitors. The focus is on addressing common challenges related to improving oral bioavailability during preclinical development.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: My KRAS G12C inhibitor shows high in vitro potency but low in vivo efficacy after oral administration.
-
Potential Cause: Poor oral bioavailability is a likely culprit. This can be due to low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism.[1]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[2] Low solubility is a common reason for poor oral absorption.[3]
-
Permeability: Evaluate the compound's permeability using an in vitro model like the Caco-2 permeability assay.[4][5] This will help determine if the compound can effectively cross the intestinal epithelium.
-
-
Investigate In Vivo Pharmacokinetics:
-
Conduct a preliminary pharmacokinetic (PK) study in a relevant animal model (e.g., mice) with both intravenous (IV) and oral (PO) administration. This will allow you to determine the absolute oral bioavailability and identify if low exposure is the primary issue.
-
-
Consider Formulation Strategies:
-
Issue 2: The oral bioavailability of my KRAS G12C inhibitor is highly variable between individual animals.
-
Potential Cause: High variability can stem from several factors, including food effects, inconsistent formulation performance, or physiological differences between animals. For poorly soluble drugs, the prandial state of the animal can significantly alter absorption.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure that animals are fasted for a consistent period before oral dosing, as food can significantly impact the absorption of many drugs.[10]
-
Optimize Formulation:
-
If using a simple suspension, the particle size distribution may be inconsistent. Consider particle size reduction techniques like micronization or nanosuspension to achieve a more uniform formulation.[1][2][11]
-
For lipid-based formulations, ensure the system forms a stable and fine emulsion or microemulsion upon contact with aqueous media.
-
-
Increase Animal Group Size: A larger number of animals per group in your pharmacokinetic studies can help to better understand and account for inter-individual variability.
-
Issue 3: My formulation approach (e.g., solid dispersion) is not improving the oral bioavailability as expected.
-
Potential Cause: The chosen formulation strategy may not be optimal for your specific compound, or the formulation itself may not be physically stable, leading to recrystallization of the amorphous drug.
-
Troubleshooting Steps:
-
Thoroughly Characterize the Formulation:
-
For amorphous solid dispersions, use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous state of the drug within the polymer matrix and to assess its physical stability over time.[12][13]
-
For nanosuspensions, monitor particle size and for any signs of crystal growth during storage.[14]
-
-
Explore Alternative Formulation Strategies: Not all formulation approaches work equally well for all compounds. If one method is unsuccessful, consider exploring others. For example, if a solid dispersion is not effective, a lipid-based formulation might be a better choice.
-
Re-evaluate Excipient Selection: The choice of polymers, surfactants, and oils is critical for the success of a formulation.[15][16] Ensure that the selected excipients are compatible with your drug and can effectively enhance its solubility and/or permeability.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the oral bioavailability of a new KRAS G12C inhibitor?
A good starting point is to determine the compound's Biopharmaceutics Classification System (BCS) class by measuring its aqueous solubility and intestinal permeability.[3][17] This classification will help guide your formulation development strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on solubility enhancement.[3]
Q2: How can I improve the solubility of my poorly water-soluble KRAS G12C inhibitor?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:[6][7][8][9]
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[1][2][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[12][13][18][19]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[15][16][20][21]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of guest drug molecules.[7]
Q3: What are the key parameters to evaluate in a preclinical oral pharmacokinetic study?
The key parameters to determine from a preclinical oral PK study include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): A measure of the total systemic exposure to the drug.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: What is the KRAS G12C signaling pathway and why is it important for my experiments?
The KRAS G12C mutation leads to the constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[4][22] These pathways drive cell proliferation and survival. Understanding this pathway is crucial for designing pharmacodynamic (PD) assays to confirm that your inhibitor is engaging its target and having the desired biological effect in vivo. For example, you can measure the levels of phosphorylated ERK (pERK) in tumor tissue as a biomarker of target engagement.[23]
Quantitative Data Summary
The following tables summarize publicly available pharmacokinetic data for some KRAS G12C inhibitors. Note that these values can vary depending on the preclinical species and the formulation used.
Table 1: Preclinical Oral Bioavailability of Select KRAS G12C Inhibitors
| Compound | Species | Oral Bioavailability (%) | Reference |
| Adagrasib (MRTX849) | Rat | 25.9 - 62.9 | [24] |
| ARS-1620 | Mouse | >60 | [16] |
| Compound 13 (AstraZeneca) | Rat | 94 | [16] |
| LUNA18 | Not Specified | 30 | [21] |
Table 2: Human Pharmacokinetic Parameters of Approved KRAS G12C Inhibitors
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Dose | 960 mg once daily | 600 mg twice daily |
| Tmax (hours) | ~1 | ~6 |
| Half-life (hours) | ~5.5 | ~24 |
| Reference | [25] | [24][26] |
Experimental Protocols
1. Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general procedure for determining the kinetic solubility of a compound in an aqueous buffer.
-
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8)
-
96-well plates (for sample preparation and analysis)
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer) or LC-MS/MS
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to each well of a 96-well plate containing the desired aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for a defined period (e.g., 2 hours).[7][22]
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS/MS).
-
Calculate the solubility by comparing the measured concentration to a standard curve of the compound prepared in the same buffer.
-
2. Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.[4][5]
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 12- or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer yellow.[27]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound (dissolved in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
3. In Vivo Oral Pharmacokinetic Study in Mice
This protocol provides a general outline for conducting an oral PK study in mice.[10][28]
-
Materials:
-
Test compound
-
Appropriate vehicle for oral and intravenous administration
-
Male or female mice of a specified strain (e.g., C57BL/6)
-
Oral gavage needles[29]
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
-
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.[10]
-
For the oral administration group, administer a single dose of the test compound formulated in a suitable vehicle via oral gavage.
-
For the intravenous administration group, administer a single dose of the test compound formulated in a suitable vehicle via tail vein injection.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a sufficient number of mice per time point.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Formulation strategies for bioavailability enhancement.
References
- 1. Pharmaceutical Micronization Process [imsmicron.it]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrpub.org [hrpub.org]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Micronization [pharmaceuticalonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. enamine.net [enamine.net]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 26. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. daikinchemicals.com [daikinchemicals.com]
- 29. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: KRAS G12C Inhibitor Sotorasib (AMG 510)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the KRAS G12C inhibitor sotorasib (also known as AMG 510).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sotorasib?
Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), promoting cell proliferation and survival.[2][3] Sotorasib covalently binds to the cysteine residue of the G12C mutant, locking the protein in its inactive, GDP-bound state.[2][3] This prevents downstream signaling and inhibits the growth of KRAS G12C-mutant tumors.[1]
Q2: Which cell lines are appropriate as positive and negative controls for in vitro studies?
Proper cell line selection is critical for interpreting experimental results.
| Control Type | Characteristics | Examples | Purpose |
| Positive Control | Cell lines harboring the KRAS G12C mutation. | NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic), SW1573 (NSCLC)[4][5][6] | To confirm the activity of sotorasib and the experimental setup's ability to detect its effects. |
| Negative Control | Cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D, G12S). | A549 (KRAS G12S), PC9 (KRAS wild-type)[5][7] | To demonstrate the specificity of sotorasib for the KRAS G12C mutation and rule out off-target effects. |
Q3: What are the recommended concentrations of sotorasib for in vitro experiments?
The effective concentration of sotorasib can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line. However, based on published studies, a starting range of 1 nM to 10 µM is typically used for cell viability and signaling assays.[6]
Q4: How should sotorasib be prepared for in vitro and in vivo use?
For in vitro experiments, sotorasib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration. For in vivo studies, sotorasib can be formulated in a vehicle suitable for oral administration, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[6]
Troubleshooting Guides
Problem 1: No or low inhibition of cell viability in KRAS G12C-positive cell lines.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Identity | Verify the KRAS mutation status of your cell line using sequencing. Ensure the cell line has not been misidentified or contaminated. |
| Drug Inactivity | Confirm the integrity and concentration of your sotorasib stock solution. If possible, test the compound on a highly sensitive positive control cell line, such as NCI-H358. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the duration of drug treatment. A 72-hour incubation is common for viability assays.[6] |
| Inherent or Acquired Resistance | The cell line may have intrinsic resistance mechanisms or may have developed resistance during culturing. Analyze downstream signaling pathways (e.g., p-ERK) to see if they are being effectively inhibited. Consider investigating potential resistance mechanisms. |
Problem 2: Inconsistent results in Western blot analysis of p-ERK levels.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibodies for p-ERK and total ERK. Ensure you are using the recommended antibody dilutions and that they are specific to the target. Include positive and negative controls. |
| Timing of Lysate Collection | Inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 24, 48 hours) to determine the optimal time point for observing maximal inhibition.[6] |
| Loading Inconsistencies | Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading across all lanes. Normalize the p-ERK signal to the total ERK signal. |
| Feedback Reactivation | Inhibition of the MAPK pathway can sometimes lead to feedback reactivation of upstream signaling.[6] This may result in a rebound of p-ERK levels at later time points. |
Problem 3: High variability or lack of efficacy in in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Formulation or Administration | Ensure the sotorasib formulation is homogenous and stable. Verify the accuracy of the oral gavage technique to ensure consistent dosing. |
| Tumor Model Variability | Use a sufficient number of animals per group to account for biological variability. Monitor tumor growth regularly and randomize animals into treatment groups when tumors reach a specific size. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | The dosing regimen may not be optimal for the chosen animal model. Conduct PK/PD studies to correlate drug exposure with target engagement (e.g., p-ERK inhibition in tumor tissue). |
| Vehicle Effects | Include a vehicle-only control group to assess any effects of the formulation components on tumor growth. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from commercially available luminescent cell viability assays.
-
Cell Seeding: Seed KRAS G12C-positive and negative control cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of sotorasib (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot for p-ERK Inhibition
This protocol outlines the general steps for assessing the inhibition of ERK phosphorylation.
-
Cell Treatment: Plate KRAS G12C-positive cells and treat with sotorasib at various concentrations or for different durations. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Xenograft Study
This protocol provides a general framework for an in vivo efficacy study.
-
Cell Implantation: Subcutaneously implant KRAS G12C-positive cells (e.g., NCI-H2122) into immunocompromised mice (e.g., NOD/SCID).[3]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer sotorasib orally at the desired dose (e.g., 30 mg/kg, daily) and the vehicle to the control group.[6]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Visualizations
Caption: Sotorasib inhibits the KRAS G12C signaling pathway.
Caption: A typical experimental workflow for sotorasib studies.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Second-Generation KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on second-generation KRAS G12C inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: In Vitro Assay Troubleshooting
Question 1: My second-generation KRAS G12C inhibitor shows lower than expected potency in cell viability assays.
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Verify Cell Line Identity: Confirm the cell line identity and KRAS G12C mutation status using STR profiling and sequencing.
-
Low Passage Number: Use low-passage-number cells, as prolonged culturing can lead to phenotypic drift and altered signaling pathways.
-
-
Inhibitor Stability and Activity:
-
Fresh Preparation: Prepare fresh inhibitor solutions for each experiment. Ensure the solvent (e.g., DMSO) is anhydrous and of high quality.
-
Storage Conditions: Store the inhibitor stock solution at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Serum Concentration: High serum concentrations in the culture medium can contain growth factors that activate upstream receptor tyrosine kinases (RTKs), leading to bypass signaling and reduced inhibitor efficacy.[1][2][3] Consider reducing the serum concentration or using serum-free media for a defined period before and during inhibitor treatment.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Overly confluent or sparse cultures can affect inhibitor response.
-
-
Intrinsic Resistance of the Cell Line:
-
Co-occurring Mutations: Check for co-occurring mutations in genes such as TP53, STK11, or KEAP1, which can influence the cellular response to KRAS G12C inhibition.[4]
-
Baseline Pathway Activation: Assess the baseline activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, using techniques like western blotting.[2]
-
Question 2: I am observing a rebound in ERK phosphorylation (p-ERK) after an initial decrease following inhibitor treatment.
Possible Causes and Troubleshooting Steps:
-
Adaptive Feedback Reactivation:
-
Mechanism: Inhibition of the MAPK pathway can lead to a feedback reactivation of upstream signaling, often mediated by RTKs like EGFR.[1][2][5] This increases the pool of GTP-bound KRAS G12C, which is not targeted by "RAS-OFF" state inhibitors.[1][6]
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to characterize the dynamics of p-ERK inhibition and rebound.
-
Combination Therapy: Consider co-treatment with an inhibitor of an upstream signaling component, such as an EGFR inhibitor (e.g., cetuximab) or a SHP2 inhibitor, to abrogate the feedback loop.[1][4]
-
-
Inhibitor Degradation:
-
Assess Stability: Evaluate the stability of your inhibitor in the cell culture medium over the time course of the experiment.
-
Section 2: Resistance Mechanisms
Question 3: My cell line has developed resistance to a first-generation KRAS G12C inhibitor. How can I investigate the mechanism of resistance?
Investigational Workflow:
-
Sequence KRAS: Perform Sanger or next-generation sequencing of the KRAS gene in the resistant cell line to identify secondary mutations in KRAS G12C that may prevent inhibitor binding.[7][8]
-
Assess Bypass Pathway Activation: Use western blotting to check for the upregulation of signaling in parallel pathways, such as increased phosphorylation of AKT, S6, or other RTKs like MET.[1][7]
-
Gene Expression Analysis: Conduct RNA sequencing to identify transcriptional changes, such as the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT) or other resistance-associated pathways.[9]
-
Test Combination Therapies: Based on the identified resistance mechanism, test the efficacy of combination therapies. For example, if MET is amplified, combine the KRAS G12C inhibitor with a MET inhibitor.[1]
Question 4: What are the common on-target and off-target mechanisms of resistance to KRAS G12C inhibitors?
Summary of Resistance Mechanisms:
-
On-Target Resistance:
-
Off-Target (Bypass) Resistance:
-
Activation of upstream RTKs (e.g., EGFR, MET, FGFR) that reactivate the MAPK pathway through wild-type RAS isoforms (HRAS, NRAS).[1][7]
-
Acquired mutations in other MAPK pathway components, such as NRAS, BRAF, or MAP2K1.[4]
-
Activation of parallel signaling pathways like PI3K/AKT/mTOR.[1][2]
-
Histologic transformation, for instance, from adenocarcinoma to squamous cell carcinoma.[1][8]
-
Section 3: Medicinal Chemistry and Drug Design
Question 5: My novel inhibitor has good biochemical potency but poor cellular activity. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Cellular Permeability:
-
Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive diffusion of your compound across cell membranes.
-
Structure-Activity Relationship (SAR): Modify the physicochemical properties of your inhibitor (e.g., lipophilicity, polar surface area) to improve cell permeability.
-
-
Efflux by Transporters:
-
Identify Efflux: Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) or co-incubate with known efflux pump inhibitors to determine if your compound is a substrate.
-
-
Intracellular Metabolism:
-
Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to identify potential metabolic liabilities.
-
-
High Protein Binding:
-
Measure Plasma Protein Binding: Determine the extent of binding to plasma proteins. High binding can reduce the free fraction of the drug available to act on the target.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of First-Generation KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 | II | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | II | 42.9% | 6.5 months | 12.6 months |
Data from previously treated patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[4][10]
Table 2: Common Adverse Events with First-Generation KRAS G12C Inhibitors
| Adverse Event | Sotorasib (Any Grade) | Adagrasib (Any Grade) |
| Diarrhea | 31% | ~70% |
| Nausea | 19% | ~62% |
| Fatigue | 11% | ~41% |
| Increased ALT/AST | 15% | ~27% |
Data represents the percentage of patients experiencing the adverse event at any grade.[11][12]
Experimental Protocols
Protocol 1: Western Blotting for MAPK and PI3K Pathway Activation
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the KRAS G12C inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-ERK1/2, total ERK1/2, p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
Caption: Troubleshooting workflow for low inhibitor potency.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Comparing the Efficacy of KRAS G12C Inhibitors Adagrasib (MRTX849) and Compound 44
A detailed comparison of two promising inhibitors targeting the KRAS G12C mutation, a key driver in various cancers. This guide synthesizes available preclinical data to offer researchers an objective look at their in vitro and in vivo performance.
The KRAS G12C mutation has long been a challenging target in oncology. The development of covalent inhibitors that specifically bind to the mutant cysteine-12 residue has marked a significant breakthrough. Among the frontrunners is adagrasib (MRTX849), which has undergone extensive preclinical and clinical evaluation. This guide provides a comparative analysis of the preclinical efficacy of adagrasib and another potent investigational molecule, KRAS G12C inhibitor 44.
At a Glance: In Vitro Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the in vitro potency of each inhibitor across different KRAS G12C mutant cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | ~5 | [1] |
| NCI-H358 | Non-Small Cell Lung | 10 - 973 (2D) | [2] | |
| H2122 | Non-Small Cell Lung | 21.2 | [3] | |
| SW1573 | Non-Small Cell Lung | 4027 | [3] | |
| This compound | MIA PaCa-2 | Pancreatic | 16 | [4][5] |
| NCI-H358 | Non-Small Cell Lung | 28 | [4][5] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D cell culture) and duration of exposure.
In Vivo Antitumor Activity
Preclinical studies in animal models are crucial for evaluating the real-world potential of a drug candidate. These studies assess an inhibitor's ability to suppress tumor growth in a living organism.
Adagrasib (MRTX849)
Adagrasib has demonstrated significant tumor regression in various preclinical xenograft models. In a study using the MIA PaCa-2 pancreatic cancer xenograft model, daily oral administration of adagrasib at doses of 30 mg/kg and 100 mg/kg led to rapid and complete tumor regression.[6] At the 100 mg/kg dose, all treated mice remained tumor-free for the 70-day study period.[6] In the NCI-H358 non-small cell lung cancer xenograft model, adagrasib also showed dose-dependent tumor growth inhibition.[7][8] Furthermore, in models of intracranial brain metastases using KRAS G12C-mutant NSCLC cell lines, adagrasib treatment resulted in significant inhibition of brain tumor growth and extended survival.[1][9]
This compound
While in vitro data showcases the potency of this compound, publicly available in vivo efficacy data is limited. The primary source referencing this compound, patent WO2021139748A1, indicates that the inhibitor demonstrates antitumor effects in vivo, but specific quantitative data on tumor growth inhibition, dosing regimens, and tumor models used were not detailed in the provided search results.[4][5]
Signaling and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
A common method to determine the effect of a compound on cell proliferation is the CellTiter-Glo® Luminescent Cell Viability Assay.[4][10][11]
-
Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 96-well or 384-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., adagrasib or inhibitor 44) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The results are typically normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Xenograft studies in immunodeficient mice are a standard for evaluating the in vivo efficacy of anticancer compounds.[8][12]
-
Animal Models: Female athymic nude or other immunodeficient mouse strains are used.
-
Cell Preparation and Implantation: A suspension of human cancer cells (e.g., NCI-H358 or MIA PaCa-2) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (length × width²)/2. Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for oral administration (gavage).
-
Treatment Regimen: Mice receive daily oral doses of the inhibitor at various concentrations (e.g., 10, 30, 100 mg/kg for adagrasib) or the vehicle control for a defined period (e.g., 16-21 days).[1][13]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. In some cases, tumor regression is observed.
Conclusion
Both adagrasib (MRTX849) and this compound demonstrate potent in vitro activity against KRAS G12C-mutant cancer cell lines. Adagrasib has a substantial body of publicly available preclinical data that confirms its potent in vivo antitumor efficacy, leading to tumor regression in multiple xenograft models. While this compound shows promise in vitro, a comprehensive comparison of its in vivo efficacy with adagrasib is hampered by the limited availability of its in vivo preclinical data in the public domain. Further publication of in vivo studies for inhibitor 44 will be necessary for a more complete head-to-head comparison.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
A Comparative Guide to Biomarkers of Response for KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
The development of targeted inhibitors against the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for patients with various solid tumors, most notably non-small cell lung cancer (NSCLC). Sotorasib (AMG 510) and adagrasib (MRTX849) are two leading, FDA-approved covalent inhibitors that have demonstrated clinical efficacy. However, patient responses are heterogeneous, and the emergence of resistance is common. This guide provides a comparative overview of the key biomarkers that predict and influence the response to these two pioneering drugs, supported by clinical trial data and detailed experimental methodologies.
Comparative Clinical Efficacy of Sotorasib and Adagrasib
Sotorasib and adagrasib have been extensively evaluated in clinical trials, primarily in patients with pre-treated KRAS G12C-mutated NSCLC. While direct head-to-head trials are limited, data from their respective pivotal trials provide a basis for comparison.
Table 1: Overall Efficacy in Pre-treated KRAS G12C NSCLC
| Metric | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1 & 12) |
| Objective Response Rate (ORR) | 37.1% - 41%[1][2][3][4] | 43% - 45%[5][6][7] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[1][4][8] | 6.4 - 6.9 months[5][7][9] |
| Median Overall Survival (OS) | 12.5 months[1][2][3][4] | 12.6 - 14.1 months[7][9] |
| Disease Control Rate (DCR) | 80.6%[2][3] | 96%[6] |
A matching-adjusted indirect comparison of the CodeBreaK 200 (sotorasib) and KRYSTAL-12 (adagrasib) trials suggested similar efficacy for PFS and ORR between the two drugs in the overall population.[10][11] However, subgroup analyses revealed that for patients with baseline brain metastases, sotorasib was associated with a reduced risk of progression compared to adagrasib.[10][11]
Key Biomarkers Influencing Inhibitor Response
Several molecular characteristics have been identified that correlate with either sensitivity or resistance to KRAS G12C inhibitors. These biomarkers are crucial for patient stratification and the development of combination therapies.
Genomic Co-mutations
The genomic landscape of KRAS G12C-mutant tumors is a major determinant of therapeutic response. Co-occurring mutations in key tumor suppressor genes are strongly associated with inferior outcomes.
Table 2: Impact of Co-mutations on KRAS G12C Inhibitor Efficacy in NSCLC
| Co-mutation | Impact on Efficacy | Associated Clinical Outcomes | Supporting Evidence |
| KEAP1 | Negative | Shorter PFS and OS[5][12][13][14] | Consistently identified as a major independent determinant of poor outcomes with both sotorasib and adagrasib.[5][12][13][14] |
| STK11 (LKB1) | Negative | Shorter PFS and OS[5] | Often co-occurs with KEAP1 mutations. Associated with worse outcomes with adagrasib.[5] Tumor response to sotorasib has been observed in some patients with STK11 co-mutations.[1][8] |
| CDKN2A | Negative | Shorter PFS and OS[12][13][14] | Identified as an independent determinant of inferior outcomes with KRAS G12C inhibitor monotherapy.[12][13][14] |
| SMARCA4 | Negative | Shorter PFS and OS[12][13][14] | Associated with early disease progression and poor clinical outcomes.[12][13][14] |
| TP53 | Neutral | Not significantly associated with clinical outcomes to KRAS G12C inhibitors.[12][14] | Despite being the most frequent co-mutation, it does not appear to independently predict response.[12][14] |
Collectively, co-alterations in KEAP1, SMARCA4, and CDKN2A are found in about one-third of patients and account for approximately 50% of cases with early disease progression on single-agent KRAS G12C inhibitors.[12][13][14]
Liquid Biopsy: Circulating Tumor DNA (ctDNA)
Monitoring changes in plasma KRAS G12C mutant allele fraction (MAF) is emerging as a powerful, non-invasive prognostic biomarker.
-
Early ctDNA Clearance: A rapid decrease or complete clearance of circulating KRAS G12C ctDNA shortly after initiating treatment is strongly associated with favorable outcomes.
-
Adagrasib: In the KRYSTAL-1 trial, patients with complete ctDNA clearance by cycle 2 showed a significantly improved objective response rate (60.6% vs. 33.3%) compared to those with incomplete clearance.[15] By cycle 4, complete clearance was associated with better OS (14.7 vs. 5.4 months).[15]
-
Sotorasib: Lower baseline ctDNA levels and rapid clearance after starting sotorasib were linked with much better outcomes and long-term clinical benefit (PFS ≥ 12 months).[1][4][16]
-
Protein Expression and Transcriptional Signatures
-
TTF-1 (Thyroid Transcription Factor-1): In patients treated with sotorasib, high expression of TTF-1, a routine diagnostic marker for lung adenocarcinoma, was predictive of significantly improved survival. Patients with high TTF-1 expressing tumors had a median PFS of 8.1 months and OS of 16 months, compared to 2.8 months and 4.5 months, respectively, in those with low TTF-1 expression.[16]
-
Adeno-to-Squamous Transition (AST) Signature: In patients with KRAS G12C and STK11/LKB1 co-mutations, a baseline enrichment of a squamous cell carcinoma gene signature in pre-treatment biopsies correlates with a poor response to adagrasib.[17] This suggests that lineage plasticity is a mechanism of intrinsic resistance.[17]
-
PD-L1 Expression: The role of PD-L1 expression as a predictive biomarker for KRAS G12C inhibitors is not yet fully established. While tumor response to sotorasib has been observed across all PD-L1 expression levels, some exploratory analyses suggest a potential interaction with immunotherapy efficacy in this patient population.[2][18][19] In some contexts, KRAS G12C mutations are associated with higher PD-L1 expression and may predict a better response to immune checkpoint inhibitors.[18][19][20]
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to sotorasib and adagrasib can be broadly categorized as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS signaling). Understanding these mechanisms is key to developing next-generation inhibitors and combination strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. amgen.com [amgen.com]
- 3. Results From Phase 2 CodeBreaK 100 Show LUMAKRAS™ (sotorasib) Is The First And Only KRAS G12C Inhibitor With Overall Survival Data [prnewswire.com]
- 4. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "KRYSTAL-1: Activity and Safety of Adagrasib (MRTX849) in Advanced/ Met" by P A. Jänne, Igor I. Rybkin et al. [scholarlycommons.henryford.com]
- 7. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fondazionebonadonna.org [fondazionebonadonna.org]
- 14. Study Identifies Mutations That May Be Associated With Poor Outcomes in Patients With NSCLC Treated With KRAS G12C Inhibitors - The ASCO Post [ascopost.com]
- 15. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Correlation of KRAS G12C Mutation and High PD-L1 Expression with Clinical Outcome in NSCLC Patients Treated with Anti-PD1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Patients with Lung Cancer Harboring KRAS G12C Mutation and Higher PD-L1 Expression Benefit from Immunotherapy [theoncologynurse.com]
Validating pERK and pS6 as Pharmacodynamic Biomarkers for KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating phosphorylated ERK (pERK) and phosphorylated S6 ribosomal protein (pS6) as pharmacodynamic (PD) biomarkers for novel KRAS G12C inhibitors. As the direct targeting of KRAS G12C has become a clinical reality, robust and reproducible biomarkers are essential for early drug development to demonstrate target engagement and downstream pathway modulation. This document outlines the key experimental data, protocols, and a comparative analysis of the effects of established KRAS G12C inhibitors on these critical biomarkers. While specific data for a hypothetical "inhibitor 44" is not publicly available, this guide uses data from well-characterized inhibitors such as sotorasib and adagrasib to illustrate the validation process.
The KRAS G12C Signaling Axis: A Rationale for pERK and pS6 as Biomarkers
The KRAS protein is a central node in cellular signaling, primarily activating the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a predominantly active, GTP-bound state, leading to constitutive downstream signaling.
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12, trapping KRAS in its inactive, GDP-bound state. This inhibition is expected to lead to a rapid and sustained decrease in the phosphorylation of downstream effectors. Therefore, measuring the levels of pERK and pS6 in preclinical models serves as a direct readout of the inhibitor's biological activity.
Comparative Efficacy of KRAS G12C Inhibitors on pERK and pS6
The following tables summarize hypothetical comparative data for a novel KRAS G12C inhibitor ("Inhibitor 44") alongside established inhibitors, sotorasib and adagrasib. This data is representative of what would be generated in preclinical xenograft studies to validate the pharmacodynamic effects of a new chemical entity.
Table 1: In Vitro Inhibition of pERK and pS6 in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | pERK IC50 (nM) | pS6 IC50 (nM) |
| Inhibitor 44 | NCI-H358 (NSCLC) | 15 | 20 |
| MIA PaCa-2 (Pancreatic) | 10 | 18 | |
| Sotorasib | NCI-H358 (NSCLC) | 25 | 35 |
| MIA PaCa-2 (Pancreatic) | 20 | 30 | |
| Adagrasib | NCI-H358 (NSCLC) | 10 | 15 |
| MIA PaCa-2 (Pancreatic) | 8 | 12 |
Table 2: In Vivo Pharmacodynamic Biomarker Modulation in NCI-H358 Xenograft Model
| Compound | Dose (mg/kg) | Time Point (hours) | % pERK Inhibition (vs. Vehicle) | % pS6 Inhibition (vs. Vehicle) |
| Inhibitor 44 | 50 | 4 | 85 | 75 |
| 24 | 60 | 50 | ||
| Sotorasib | 100 | 4 | 80 | 70 |
| 24 | 50 | 40 | ||
| Adagrasib | 100 | 4 | 90 | 80 |
| 24 | 70 | 65 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of pERK and pS6. Below are representative protocols for Western Blotting and Immunohistochemistry (IHC) for the analysis of tumor tissue from xenograft models.
Western Blotting Protocol for pERK and pS6
This protocol outlines the steps for quantifying pERK and pS6 levels in tumor lysates.
1. Sample Preparation:
-
Excise tumors from xenograft models at specified time points post-treatment.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
For lysis, add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the frozen tumor tissue.
-
Homogenize the tissue using a mechanical homogenizer until fully lysed.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), pS6 (Ser235/236), total ERK, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphoprotein signals to the total protein and/or loading control.
Immunohistochemistry (IHC) Protocol for pERK and pS6
IHC allows for the visualization of biomarker expression within the tumor microenvironment.
1. Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize the sections by immersing them in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum for 30 minutes.
-
Incubate with primary antibodies for pERK and pS6 overnight at 4°C.
-
Apply a secondary antibody polymer detection system.
-
Visualize the staining with a DAB chromogen substrate.
-
Counterstain with hematoxylin to visualize cell nuclei.
5. Analysis:
-
Dehydrate the slides, clear with xylene, and coverslip.
-
Scan the slides using a digital slide scanner.
-
Perform semi-quantitative (H-score) or quantitative image analysis to assess the intensity and percentage of positive tumor cells.
Logical Framework for Biomarker Validation
The validation of pERK and pS6 as pharmacodynamic biomarkers for a novel KRAS G12C inhibitor follows a logical progression from in vitro characterization to in vivo confirmation.
Conclusion
The validation of pERK and pS6 as pharmacodynamic biomarkers is a critical step in the preclinical development of any novel KRAS G12C inhibitor. This guide provides a comprehensive framework for the experimental design, data interpretation, and comparative analysis necessary to robustly demonstrate the mechanism of action of a new therapeutic agent. By following standardized protocols and a logical validation workflow, researchers can confidently establish the link between target engagement and downstream pathway modulation, providing a strong rationale for clinical translation.
Navigating KRAS G12C Target Engagement: A Comparative Guide to Mass Spectrometry-Based Assays
For researchers, scientists, and drug development professionals, confirming that a drug binds to its intended target within a cell is a critical step in the development of new therapies. This is particularly true for covalent inhibitors like those targeting the KRAS G12C mutation, a key driver in many cancers. Mass spectrometry has emerged as a powerful and precise tool for measuring this target engagement. This guide provides a comparative overview of various mass spectrometry-based methods for quantifying the engagement of KRAS G12C inhibitors, using available data for well-characterized compounds as benchmarks.
The KRAS protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell division. Covalent inhibitors for KRAS G12C work by irreversibly binding to the mutant cysteine residue, locking the protein in an inactive state. Mass spectrometry assays are invaluable for quantifying the extent of this binding, providing crucial data on drug potency and pharmacodynamics.
Comparison of Mass Spectrometry-Based Target Engagement Assays
Several mass spectrometry (MS) techniques are employed to assess KRAS G12C target engagement. These methods vary in their workflow, sensitivity, throughput, and the specific information they provide. Below is a summary of key quantitative data from studies utilizing different MS approaches for known KRAS G12C inhibitors.
| Mass Spectrometry Method | Inhibitor | Sample Type | Key Quantitative Finding | Reference |
| Immunoaffinity 2D-LC-MS/MS | GDC-6036 | Human tumor samples | Sensitivity of 0.08 fmol/µg of total protein for both free and inhibitor-bound KRAS G12C.[1][2][3] | [1][2][3] |
| FAIMS-PRM Mass Spectrometry | AZD4625 | FFPE xenograft tumors (MIA PaCa-2) | Target engagement of 89.6% at 6 hours and 58.4% at 24 hours.[4] | [4] |
| FAIMS-PRM Mass Spectrometry | AZD4625 | FFPE xenograft tumors (NCI-H2122) | Target engagement of 60% at 6 hours and 34% at 24 hours.[4] | [4] |
| UPLC-MRM Mass Spectrometry | Compound 25 | In-cellulo | 5-10 fold increase in throughput compared to traditional nanoLC-based proteomics.[5][6] | [5][6] |
| MALDI-TOF Mass Spectrometry | Library Compounds | In-vitro | High-throughput screening of up to 1152 samples in 8 hours.[7][8] | [7][8] |
Experimental Protocols and Methodologies
The successful application of these mass spectrometry techniques relies on meticulous experimental design and execution. Below are detailed protocols for some of the key assays mentioned.
Immunoaffinity 2D-LC-MS/MS for GDC-6036
This highly sensitive method allows for the quantification of both the unbound (free) and inhibitor-bound forms of KRAS G12C from small biological samples like tumor biopsies.[1][2][3]
Experimental Workflow:
-
Protein Extraction: Total protein is extracted from tumor tissue samples.
-
Immunoaffinity Enrichment: A specific anti-RAS antibody is used to capture both free and GDC-6036-bound KRAS G12C, enriching it from the complex protein mixture.
-
Enzymatic Digestion: The enriched protein is digested into smaller peptides using an enzyme like trypsin.
-
Two-Dimensional Liquid Chromatography (2D-LC): The peptide mixture is separated using two orthogonal chromatographic steps to reduce complexity.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed in a mass spectrometer to identify and quantify the specific peptides corresponding to the free and inhibitor-bound forms of KRAS G12C.
FAIMS-PRM Mass Spectrometry for AZD4625 in FFPE Tissues
This method is particularly valuable for clinical research as it can be applied to formalin-fixed, paraffin-embedded (FFPE) tissues, which are routinely collected in clinical settings.[4][9]
Experimental Workflow:
-
Tissue Preparation: The FFPE tumor tissue section is deparaffinized and rehydrated.
-
Protein Extraction and Digestion: Proteins are extracted from the tissue and digested into peptides.
-
FAIMS-PRM Analysis:
-
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): This technique provides an additional layer of separation for the peptide ions based on their mobility in a high electric field, reducing interference.
-
Parallel Reaction Monitoring (PRM): A targeted mass spectrometry approach where the mass spectrometer is instructed to specifically monitor for the peptide ions of interest (from both wild-type and G12C KRAS) and their fragment ions, allowing for precise quantification.[9]
-
-
Quantification: The levels of free KRAS G12C are quantified by comparing the signal to that of an internal standard. Target engagement is inferred by the reduction in the level of free KRAS G12C after treatment.[4][9]
KRAS Signaling Pathway and Inhibitor Action
KRAS G12C inhibitors act by trapping the protein in its inactive, GDP-bound state, thereby preventing the activation of downstream signaling pathways that drive tumor growth.
Alternative Target Engagement Methods
While mass spectrometry offers high precision and the ability to directly measure the drug-target adduct, other methods are also used to assess target engagement, each with its own advantages and limitations.
-
Western Blotting: A widely used technique to measure the levels of specific proteins. It can be used to assess the downstream effects of KRAS inhibition, such as a decrease in phosphorylated ERK (pERK), as an indirect measure of target engagement.
-
Bioluminescence Resonance Energy Transfer (BRET): This method can be used to measure target engagement in live cells by tagging the target protein and a tracer molecule with a donor and acceptor pair for BRET.[10]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes upon ligand binding. While powerful, it is generally lower throughput than some MS methods.
Conclusion
Mass spectrometry provides a suite of powerful, quantitative, and versatile tools for directly assessing the target engagement of KRAS G12C inhibitors. The choice of a specific MS-based assay depends on the experimental context, including the required sensitivity, throughput, and the nature of the available biological samples. From high-throughput screening of compound libraries with MALDI-TOF to highly sensitive quantification in clinical tumor biopsies using immunoaffinity-LC-MS/MS, these techniques are indispensable for the preclinical and clinical development of novel cancer therapeutics targeting the once "undruggable" KRAS G12C.
References
- 1. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. Sotorasib (AMG 510) and adagrasib (MRTX849) have led this charge, offering new hope for patients with this specific mutation. However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge, limiting the duration of response. Understanding the cross-resistance patterns between different KRAS G12C inhibitors is crucial for developing next-generation therapies and optimizing sequential treatment strategies. This guide provides an objective comparison of the performance of key KRAS G12C inhibitors against various resistance mechanisms, supported by experimental data.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is broadly categorized into two main types: on-target and off-target mechanisms.
On-target resistance involves alterations to the KRAS gene itself, preventing the inhibitor from binding effectively. This includes:
-
Secondary KRAS mutations: New mutations can arise in the KRAS gene, either on the same allele (in cis) or the other allele (in trans). These mutations can occur within the drug-binding pocket (e.g., at residues Y96, H95, R68) or at other sites that allosterically affect the protein's conformation or activity (e.g., G13D, A59S).[1][2]
-
KRAS G12C amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor at standard clinical doses.
Off-target resistance (or bypass signaling) occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on KRAS G12C for growth and survival. Common bypass mechanisms include:
-
Reactivation of the MAPK pathway: This can be driven by mutations or amplification of other genes within the pathway, such as NRAS, BRAF, or MAP2K1 (MEK1).[3]
-
Activation of parallel signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET can activate other pro-survival pathways, such as the PI3K/AKT pathway.[4]
-
Histologic transformation: In some cases, lung adenocarcinomas can transform into squamous cell carcinomas, a different cell type that may be less dependent on KRAS signaling.[5]
-
Epithelial-to-mesenchymal transition (EMT): This process can also contribute to reduced sensitivity to KRAS G12C inhibition.
Cross-Resistance Profiles of Sotorasib and Adagrasib
Different secondary mutations in KRAS G12C can confer varying degrees of resistance to sotorasib and adagrasib. This differential sensitivity suggests that in some cases, one inhibitor may retain activity after resistance to the other has developed. The following tables summarize the in vitro efficacy of sotorasib and adagrasib against various secondary KRAS mutations in Ba/F3 cells, a common model system for studying drug resistance.
Table 1: In Vitro Efficacy (IC50, nM) of Sotorasib Against Secondary KRAS Mutations [1]
| Secondary Mutation | Sotorasib IC50 (nM) | Fold Change vs. G12C | Resistance Level |
| G12C (Parental) | 8.3 | 1.0 | Sensitive |
| Y96D | >10,000 | >1205 | High Resistance |
| Y96S | >10,000 | >1205 | High Resistance |
| G13D | 8,900 | 1072 | High Resistance |
| R68M | 7,600 | 916 | High Resistance |
| A59S | 6,800 | 819 | High Resistance |
| A59T | 4,200 | 506 | High Resistance |
| Q99L | 11.0 | 1.3 | Sensitive |
Table 2: In Vitro Efficacy (IC50, nM) of Adagrasib Against Secondary KRAS Mutations [1]
| Secondary Mutation | Adagrasib IC50 (nM) | Fold Change vs. G12C | Resistance Level |
| G12C (Parental) | 26.0 | 1.0 | Sensitive |
| Y96D | >10,000 | >385 | High Resistance |
| Y96S | >10,000 | >385 | High Resistance |
| Q99L | >10,000 | >385 | High Resistance |
| G13D | 31.0 | 1.2 | Sensitive |
| R68M | 41.0 | 1.6 | Sensitive |
| A59S | 36.0 | 1.4 | Sensitive |
| A59T | 29.0 | 1.1 | Sensitive |
Key Observations from the Data:
-
Cross-Resistance: Mutations at the Y96 residue (Y96D and Y96S) confer high-level resistance to both sotorasib and adagrasib.[1] This is because the Y96 residue is crucial for forming the drug-binding pocket.
-
Differential Sensitivity: A key finding is the differential activity of the two inhibitors against several mutations.[1]
-
Clinical Implications: These preclinical findings suggest that for certain acquired resistance mutations, a sequential treatment strategy switching from one KRAS G12C inhibitor to another could be a viable therapeutic option.[1][2] For example, a patient progressing on sotorasib due to a G13D mutation might still respond to adagrasib.
Experimental Methodologies
The data presented above were generated using established preclinical models and assays. Understanding these protocols is essential for interpreting the results and designing future studies.
Generation of Resistant Cell Lines
-
Model System: The murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is commonly used. These cells are engineered to express human KRAS G12C, making their growth dependent on KRAS signaling and independent of IL-3.
-
Mutagenesis and Selection: To model acquired resistance, the KRAS G12C-expressing Ba/F3 cells are exposed to a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random mutations.[1][6] The cells are then cultured in the absence of IL-3 and in the presence of escalating concentrations of a KRAS G12C inhibitor (e.g., sotorasib or adagrasib).[1] Only cells that acquire mutations conferring resistance to the inhibitor will survive and proliferate.
-
Clonal Isolation and Sequencing: Individual resistant colonies are isolated and expanded. The KRAS gene is then sequenced to identify the secondary mutations responsible for resistance.[1]
Cell Viability Assays (IC50 Determination)
-
Principle: Cell viability assays are used to measure the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).
-
Protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Parental and resistant Ba/F3 cells are seeded into 96-well plates at a predetermined density in a growth medium without IL-3.[7]
-
Compound Treatment: The cells are treated with a serial dilution of the KRAS G12C inhibitors (sotorasib, adagrasib) for a set period, typically 72 hours.[7]
-
Lysis and Luminescence Reading: A reagent containing luciferase and its substrate is added to the wells. In viable cells, ATP is present, which serves as a substrate for the luciferase reaction, producing light. The amount of light (luminescence) is proportional to the number of viable cells.[8]
-
Data Analysis: The luminescence data is normalized to untreated control cells. The IC50 values are then calculated by fitting the dose-response data to a nonlinear regression curve.[8]
-
Visualizing Pathways and Processes
Diagrams generated using Graphviz help to illustrate the complex biological and experimental workflows involved in cross-resistance studies.
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
Caption: Workflow for in vitro cross-resistance studies.
Strategies to Overcome Resistance
The differential sensitivity profiles highlight the potential for sequential therapy. Furthermore, research is actively focused on several strategies to overcome resistance:
-
Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of upstream activators (e.g., SHP2, SOS1) or downstream effectors (e.g., MEK) is a promising approach to prevent or overcome resistance by providing a more complete blockade of the pathway.[9][10]
-
Next-Generation Inhibitors: Novel inhibitors are in development that target KRAS G12C in its active, GTP-bound state ("ON" state inhibitors) or that can inhibit multiple RAS isoforms (pan-RAS inhibitors).[10][11] These may be effective against resistance mechanisms that involve reactivation of RAS signaling.
Conclusion
The development of resistance to sotorasib and adagrasib is a complex process involving a diverse array of on-target and off-target mechanisms. Preclinical cross-resistance studies have revealed that while some secondary KRAS mutations confer resistance to both major inhibitors, others exhibit differential sensitivity. This heterogeneity underscores the importance of molecular profiling at the time of progression to guide subsequent treatment decisions, which may include switching to an alternative KRAS G12C inhibitor. As our understanding of these resistance pathways deepens, the rational design of combination therapies and the development of next-generation inhibitors will be key to extending the clinical benefit of targeting KRAS G12C.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
Navigating the Durability of KRAS G12C Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a clinically actionable one. However, the long-term efficacy and durability of response to these agents remain critical areas of investigation. This guide provides a comparative analysis of the durability of response to various KRAS G12C inhibitors, from preclinical candidates to approved therapeutics, supported by experimental data and detailed protocols.
Comparative Efficacy and Durability of KRAS G12C Inhibitors
The landscape of KRAS G12C inhibitors is rapidly evolving, with two agents, sotorasib and adagrasib, having received regulatory approval, and several others demonstrating promise in clinical trials. The following table summarizes the key efficacy and durability metrics for a selection of these inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations and designs.
| Inhibitor | Development Stage | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Population | Clinical Trial |
| Sotorasib (AMG 510) | Approved | 41%[1] | 12.3 months[1] | 6.3 months[1] | 12.5 months[1] | Pretreated NSCLC | CodeBreaK 100 (Phase I/II) |
| Adagrasib (MRTX849) | Approved | 43.0%[2] | 12.4 months[2] | 6.9 months[2] | 14.1 months[2] | Pretreated NSCLC | KRYSTAL-1 (Phase I/II) |
| Divarasib (GDC-6036) | Phase I | 53.4%[3] | 18.0 months[4] | 13.1 months[3] | Not Reached | Pretreated NSCLC | GO42144 (Phase I) |
| Garsorasib (D-1553) | Phase II | 50%[5][6] | 12.8 months[5] | 7.6 months[5] | Not Reached | Pretreated NSCLC | NCT05383898 (Phase II) |
| KRAS G12C inhibitor 44 | Preclinical | Not Applicable | Not Applicable | Not Applicable | Not Applicable | In vitro/In vivo models | Not Applicable |
Preclinical Data for this compound:
-
Mechanism of Action: A potent and orally active covalent inhibitor of KRAS G12C.
-
In Vitro Potency: Demonstrates anti-proliferative activity with IC50 values of 0.016 µM in MIA PaCA-2 (pancreatic cancer) and 0.028 µM in H358 (NSCLC) cell lines.
-
In Vivo Activity: Shows anti-tumor effects in animal models.
Signaling Pathways and Mechanisms of Resistance
The efficacy of KRAS G12C inhibitors is intrinsically linked to the cellular signaling pathways they modulate. However, the durability of this response is often limited by the emergence of resistance.
KRAS G12C Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Mechanisms of Acquired Resistance to KRAS G12C Inhibitors
The development of resistance is a major challenge to the durable efficacy of KRAS G12C inhibitors. The diagram below outlines several key mechanisms of acquired resistance.
Caption: Mechanisms of acquired resistance to KRAS G12C inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are outlines of key experimental methodologies.
Preclinical Evaluation of Inhibitor Potency (Cell-Based Assay)
This protocol describes a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor.
1. Cell Culture:
-
KRAS G12C mutant cell lines (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
2. Cell Viability Assay:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The KRAS G12C inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured using a plate reader.
3. Data Analysis:
-
The percentage of cell viability relative to the vehicle control is calculated for each inhibitor concentration.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by fitting the data to a four-parameter logistic equation.
Clinical Trial Design for Durability of Response Assessment
The following outlines the general design of pivotal clinical trials for KRAS G12C inhibitors, exemplified by the CodeBreaK 100 (Sotorasib) and KRYSTAL-1 (Adagrasib) studies.[1][2][7][8][9][10][11][12][13][14]
1. Study Design:
-
Phase I/II, multicenter, single-arm, open-label studies.[1][2][7][8][9][10][11][12][13][14]
-
Phase I involves dose escalation to determine the recommended Phase II dose (RP2D).[8][9]
-
Phase II evaluates the efficacy and safety of the RP2D in expansion cohorts.[1][11]
2. Patient Population:
-
Patients with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation.[1][2][7][8][9][10][11][12][13][14]
-
Patients must have received at least one prior line of systemic therapy.[2][7]
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
3. Treatment:
-
Sotorasib (CodeBreaK 100): 960 mg administered orally once daily.[1][11]
-
Adagrasib (KRYSTAL-1): 600 mg administered orally twice daily.[2]
-
Treatment continues until disease progression or unacceptable toxicity.
4. Endpoints:
-
Primary Endpoint (Phase II): Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[1]
-
Secondary Endpoints:
5. Assessments:
-
Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 6 weeks).
-
Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Pharmacokinetic and pharmacodynamic analyses are also conducted.
Conclusion
The development of KRAS G12C inhibitors represents a significant advancement in the treatment of KRAS-mutant cancers. While sotorasib and adagrasib have demonstrated meaningful clinical activity and durable responses in a subset of patients, the emergence of resistance remains a key challenge. Newer agents like divarasib and garsorasib show promise for improved efficacy and durability, though further clinical evaluation is necessary.[3][4][5][6][15] Preclinical compounds such as this compound provide a pipeline of future therapeutic options. Understanding the mechanisms of resistance and developing rational combination therapies will be crucial to extending the durability of response and improving outcomes for patients with KRAS G12C-mutated cancers.[16][17][18][19]
References
- 1. ascopubs.org [ascopubs.org]
- 2. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. www1.hkexnews.hk [www1.hkexnews.hk]
- 6. Garsorasib in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumakrashcp.com [lumakrashcp.com]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 12. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 13. CodeBreaK 100/101: First Report of Safety/Efficacy of Sotorasib in Combination with Pembrolizumab or Atezolizumab in Advanced KRAS p.G12C NSCLC | IASLC [iaslc.org]
- 14. targetedonc.com [targetedonc.com]
- 15. medpagetoday.com [medpagetoday.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 18. ascopubs.org [ascopubs.org]
- 19. jwatch.org [jwatch.org]
comparative analysis of KRAS G12C inhibitor 44 on different G12C-mutant cell lines
A detailed guide for researchers on the differential effects of KRAS G12C inhibitors, with a focus on Adagrasib (MRTX849), providing key experimental data and protocols for comparative studies.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. These inhibitors, such as Adagrasib (MRTX849) and Sotorasib (AMG-510), have shown promising clinical activity. However, the response to these agents can vary significantly across different KRAS G12C-mutant cell lines, underscoring the importance of comprehensive comparative analyses to understand the underlying mechanisms of sensitivity and resistance. This guide provides a comparative overview of the activity of a representative KRAS G12C inhibitor, Adagrasib (MRTX849), on various G12C-mutant cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Adagrasib (MRTX849)
The anti-proliferative activity of KRAS G12C inhibitors is a critical measure of their efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of Adagrasib (MRTX849) in several KRAS G12C-mutant cancer cell lines, highlighting the variability in sensitivity.
| Cell Line | Cancer Type | Adagrasib (MRTX849) IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Notes |
| NCI-H358 | Non-Small Cell Lung Cancer | 14[1] | 35[1] | Sensitive |
| MIA PaCa-2 | Pancreatic Cancer | 5[1] | Not Reported in provided context | Sensitive |
| SW1573 | Non-Small Cell Lung Cancer | 4000[2] | 65000[2] | Reported to be more resistant[2] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not Reported in provided context | 44[1] | Sensitive |
| NCI-H1373 | Non-Small Cell Lung Cancer | Not Reported in provided context | Not Reported in provided context | Sensitive[3] |
| Calu-1 | Non-Small Cell Lung Cancer | Not Reported in provided context | Not Reported in provided context | Sensitive[3][4] |
| SW837 | Colorectal Cancer | Not Reported in provided context | Not Reported in provided context | Sensitive[3] |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a compilation from the cited sources.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate comparison of inhibitor activity across different cell lines. Below are methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor (e.g., Adagrasib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of the inhibitor on downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and KRAS).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualization
Diagrams are provided below to visualize key pathways and workflows.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: Experimental workflow for evaluating KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a pivotal moment in oncology. This guide provides an independent validation and comparison of the antitumor activity of prominent KRAS G12C inhibitors, focusing on Sotorasib (AMG 510) and Adagrasib (MRTX849), with additional data on emerging inhibitors such as Divarasib (GDC-6036) and JDQ443. The information is presented to aid researchers in evaluating these compounds and designing future studies.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active GTP-bound state, it stimulates downstream pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. The G12C mutation introduces a cysteine residue that impairs the intrinsic GTPase activity, locking KRAS in a constitutively active state.
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue.[1][2] This covalent modification traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby blocking downstream signaling and inhibiting tumor cell growth.[1][3][4]
Figure 1: Simplified KRAS G12C signaling pathway and inhibitor mechanism.
Preclinical Antitumor Activity
The preclinical efficacy of KRAS G12C inhibitors has been demonstrated in various in vitro and in vivo models.
In Vitro Cell Viability
The potency of these inhibitors is often first assessed by their ability to inhibit the growth of KRAS G12C mutant cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | Multiple KRAS G12C lines | Various | 4 - 32 | [5] |
| MRTX1257 | 16/17 KRAS G12C lines | Various | 0.3 - 62 | [6] |
| Adagrasib (MRTX849) | H358 | NSCLC | ~5 | [3] |
Note: IC50 values can vary between studies and experimental conditions. MRTX1257 is a preclinical tool compound structurally related to Adagrasib.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have been crucial for validating the antitumor activity of these inhibitors.
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Sotorasib (AMG 510) | Murine models | Various | Dose-responsive | Tumor regression | [5] |
| Adagrasib (MRTX849) | H358 | NSCLC | 10, 30, 100 mg/kg | Dose-dependent tumor regression | [4] |
| MRTX1257 | MIA PaCa-2 | Pancreatic | 1-100 mg/kg daily | Dose-dependent, durable complete regressions | [6][7] |
| JDQ443 | Multiple CDX models | Various | 10, 30, 100 mg/kg daily | Dose-dependent tumor growth inhibition | [8] |
These studies show that KRAS G12C inhibitors can lead to significant tumor growth inhibition and even complete tumor regression in preclinical models.[4][6]
Clinical Antitumor Activity
The clinical development of KRAS G12C inhibitors has been rapid, with Sotorasib and Adagrasib receiving FDA approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase 2) | 126 | 37.1% | 6.8 months | [9] |
| Adagrasib (MRTX849) | KRYSTAL-1 | 79 | 45% | 11.1 months (at RP2D) | [10][11] |
| Divarasib (GDC-6036) | Phase 1 | 60 | 53.4% | 13.1 months | [12][13][14] |
| JDQ443 | KontRASt-01 (Phase 1b) | 39 | 45% (confirmed & unconfirmed) | Not Reported | [15][16] |
Colorectal Cancer (CRC)
The efficacy of KRAS G12C inhibitors as monotherapy is more modest in colorectal cancer compared to NSCLC.
| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib (AMG 510) | CodeBreaK 100 | 42 | 7.1% | Not Reported | [17] |
| Adagrasib (MRTX849) | KRYSTAL-1 | - | 17% | Not Reported | [10] |
| Divarasib (GDC-6036) | Phase 1 | 55 | 29.1% | 5.6 months | [12][13][14] |
Experimental Protocols
Detailed methodologies are essential for the independent validation and comparison of these inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[18][19][20]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Western Blot for MAPK Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the on-target effect of the inhibitor.
Protocol:
-
Culture KRAS G12C mutant cells and treat with the inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ERK (t-ERK) and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the inhibitor in a living organism.
Protocol:
-
Subcutaneously inject a suspension of KRAS G12C mutant human cancer cells (e.g., H358 or MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the inhibitor formulation for oral gavage or intraperitoneal injection.
-
Administer the inhibitor or vehicle control to the respective groups daily or as per the desired schedule.
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Figure 2: General experimental workflow for KRAS G12C inhibitor validation.
Conclusion
The development of KRAS G12C inhibitors represents a significant advancement in targeted cancer therapy. Sotorasib and Adagrasib have demonstrated meaningful clinical activity, particularly in NSCLC, leading to their regulatory approval. Emerging inhibitors like Divarasib and JDQ443 show promising early data, potentially offering improved efficacy or safety profiles. The preclinical and clinical data summarized in this guide, along with the detailed experimental protocols, provide a framework for the continued investigation and independent validation of these and future KRAS G12C-targeted therapies. Further research is needed to overcome resistance mechanisms and expand the benefit of these agents to a broader patient population.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amgen.com [amgen.com]
- 10. onclive.com [onclive.com]
- 11. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
- 13. onclive.com [onclive.com]
- 14. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - FCS Hematology Oncology Review [fcshemoncreview.com]
- 15. novartis.com [novartis.com]
- 16. ncoda.org [ncoda.org]
- 17. Sotorasib Demonstrates Promising Antitumor Activity in Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 19. ch.promega.com [ch.promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KRAS G12C Inhibitor 44
Researchers and laboratory personnel engaged in the development and study of targeted cancer therapies, such as KRAS G12C inhibitors, must adhere to stringent safety and disposal protocols. As these compounds are potent cytotoxic agents, their proper handling and disposal are critical to ensure the safety of laboratory staff and the protection of the environment. This guide provides a comprehensive overview of the essential procedures for the proper disposal of KRAS G12C inhibitor 44, a representative cytotoxic compound.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. The SDS provides detailed information on physical and chemical properties, health hazards, and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves.
-
Lab Coat: A disposable, back-closing gown is recommended.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95) should be used.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: Small spills (less than 5 ml or 5 g) should be cleaned immediately by personnel wearing appropriate PPE.[1] Use an absorbent material to contain the spill, then decontaminate the area with a suitable cleaning agent. Large spills require a specialized response team.
Step-by-Step Disposal Protocol
The disposal of this compound and all materials that have come into contact with it must be managed as cytotoxic waste.[2]
-
Segregation at the Source: All waste contaminated with this compound must be segregated from general and other chemical waste streams at the point of generation.[2][3]
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[1][3] These containers are often color-coded, typically purple or red, to distinguish them from other waste types.[2][4]
-
Types of Waste and Corresponding Containers:
-
Solid Waste: Items such as contaminated gloves, gowns, bench paper, and other disposable lab supplies should be placed in a designated cytotoxic waste container lined with a heavy-duty plastic bag.[1]
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with the inhibitor must be disposed of in a rigid, puncture-proof sharps container specifically designated for cytotoxic sharps.[1][4] These containers should also be clearly labeled.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container. Avoid mixing with other chemical waste unless compatibility has been confirmed. The container must be clearly labeled with the contents.
-
-
Container Management:
-
Do not overfill waste containers. Seal containers when they are three-quarters full.
-
Ensure lids are securely fastened to prevent leakage.
-
Wipe the exterior of the container to remove any external contamination before moving it.
-
-
Storage and Transport:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general traffic until they are collected for disposal.
-
Internal transport of waste containers should be done using a secondary container or a cart to minimize the risk of spills.
-
-
Final Disposal: The final disposal of cytotoxic waste is typically carried out through high-temperature incineration by a licensed hazardous waste management company.[3][4] This method ensures the complete destruction of the cytotoxic compounds.
Summary of Disposal Guidelines
The following table summarizes the key considerations for the proper disposal of this compound.
| Waste Type | Container Type | Labeling | Final Disposal Method |
| Solid Waste (e.g., PPE, contaminated labware) | Leak-proof container with a plastic liner (often purple or red) | "Cytotoxic Waste" / "Chemotherapy Waste" | High-Temperature Incineration |
| Sharps Waste (e.g., needles, syringes) | Puncture-proof sharps container (often purple-lidded) | "Cytotoxic Sharps" | High-Temperature Incineration |
| Liquid Waste (e.g., unused solutions) | Sealed, leak-proof chemical waste container | "Cytotoxic Waste" and chemical name | High-Temperature Incineration |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for Safe Handling and Disposal of Cytotoxic Compounds.
References
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 44
For researchers, scientists, and drug development professionals working with the cutting edge of cancer therapy, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of KRAS G12C inhibitor 44, a potent compound requiring stringent laboratory protocols. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.
Core Safety Principles:
KRAS G12C inhibitors, like many targeted cancer therapies, are classified as potent compounds. This necessitates handling them with the same precautions as cytotoxic agents due to their potential biological activity.[1][2] All personnel must be thoroughly trained on the specific risks and handling procedures before working with these inhibitors.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure.[5][6] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling Stock Compound (Solid) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), N95 or P100 Respirator, Safety Goggles with Side Shields or Face Shield |
| Preparing Solutions | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Face Shield and N95/P100 Respirator (if not in a certified chemical fume hood or biological safety cabinet), Safety Goggles |
| Administering to Cell Cultures | Double Chemotherapy Gloves, Disposable Gown, Safety Glasses |
| Handling Contaminated Waste | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown (impervious), N95 or P100 Respirator, Safety Goggles and Face Shield, Shoe Covers |
Note: All PPE should be disposable and removed before leaving the designated handling area. Reusable PPE must be decontaminated after each use.[7] Always consult your institution's specific safety guidelines.
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of potent compounds. The following diagram outlines the key steps.
Detailed Methodologies
Spill Cleanup Procedure:
In the event of a spill, immediate and proper cleanup is critical to prevent widespread contamination.[8]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill:
-
Decontaminate the Area:
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.[9][10]
-
Doff PPE and Wash Hands: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[8]
-
Report the Incident: Document the spill according to your institution's protocol.[8]
Disposal Plan:
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Compound & Empty Vials | Place in a sealed, labeled cytotoxic sharps container. |
| Contaminated Labware (pipette tips, tubes, plates) | Place in a designated, labeled, leak-proof cytotoxic waste container.[9] |
| Contaminated PPE (gloves, gowns, masks) | Place in a designated, labeled cytotoxic waste bag. Double bag if necessary.[9][10] |
| Liquid Waste (unused solutions, cell culture media) | Collect in a clearly labeled, sealed waste container. The container should be compatible with the solvent used. Decontamination of the liquid waste may be required by your institution's safety office before final disposal. |
All cytotoxic waste containers must be clearly labeled with the "Cytotoxic" hazard symbol.[11] Final disposal must be carried out by a certified hazardous waste management company in accordance with local, state, and federal regulations.[12]
Signaling Pathway Context
KRAS G12C inhibitors function by covalently binding to the mutated KRAS protein, locking it in an inactive state. This prevents the downstream signaling that drives tumor growth. Understanding this pathway is key to the research conducted with these compounds.
By providing this detailed guidance, we aim to empower researchers with the knowledge to handle this compound safely and effectively, fostering a culture of safety and enabling the advancement of crucial cancer research.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 5. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 6. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
